molecular formula C21H26N2O2 B12442164 N-Methoxyanhydrovobasinediol

N-Methoxyanhydrovobasinediol

Cat. No.: B12442164
M. Wt: 338.4 g/mol
InChI Key: WZEYGSAJRPIRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxyanhydrovobasinediol is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYGSAJRPIRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of N-Methoxyanhydrovobasinediol - A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans, has garnered interest within the scientific community.[1][2] Despite this interest, a comprehensive understanding of its specific mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, knowledge surrounding this compound and to provide a framework for future research based on the pharmacological context of related compounds.

Current Understanding of this compound

This compound is classified as an indole alkaloid.[1] Preliminary information suggests its mode of action involves interactions with specific, yet unidentified, cellular receptors and enzymes, leading to the modulation of biochemical pathways.[1] These interactions are hypothesized to be the basis for its potential anti-inflammatory and anti-cancer activities.[1] However, at present, there is a conspicuous absence of detailed, peer-reviewed studies elucidating its specific molecular targets, binding affinities, and functional effects.

Inferred Mechanisms from Structurally Related Alkaloids

Given the lack of direct evidence, the pharmacological profile of this compound can be tentatively inferred by examining the mechanisms of other well-researched alkaloids isolated from Gelsemium elegans. This plant is a rich source of bioactive alkaloids known to possess potent neurotropic, anti-inflammatory, and analgesic properties. It is important to note that these are potential avenues for investigation and not confirmed mechanisms for this compound.

A logical workflow for investigating the mechanism of action of a novel natural product like this compound would typically follow a multi-step process, as outlined in the diagram below.

G cluster_0 Phase 1: Discovery and Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation A Isolation from Natural Source (e.g., Gelsemium elegans) B Structural Elucidation (e.g., NMR, Mass Spectrometry) A->B C Initial Biological Screening (e.g., Cytotoxicity, Anti-inflammatory assays) B->C D Broad Receptor Panel Screening C->D E Affinity Chromatography C->E F Computational Modeling (e.g., Molecular Docking) C->F G Binding Assays (e.g., Radioligand binding, SPR) D->G E->G F->G H Functional Assays (e.g., Second messenger, Electrophysiology) G->H I In Vivo Studies (e.g., Animal models of disease) H->I

Figure 1. A generalized workflow for elucidating the mechanism of action of a novel natural product.

Future Directions and Unanswered Questions

The dearth of specific data on this compound presents a clear opportunity for further research. Key questions that need to be addressed include:

  • What are the primary molecular targets of this compound?

  • What are the binding affinities (e.g., Ki, Kd) of this compound for its targets?

  • Does this compound act as an agonist, antagonist, or allosteric modulator at its targets?

  • What are the downstream signaling pathways affected by this compound?

  • What are the detailed experimental protocols that can be used to robustly characterize its activity?

To answer these questions, a systematic pharmacological investigation is required. This would involve a comprehensive screening against a panel of receptors, enzymes, and ion channels, followed by detailed binding and functional assays for any identified targets.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the activities of related alkaloids, which are known to modulate neurotransmitter receptors.

G cluster_0 Hypothetical Cellular Environment NMAD This compound Receptor Putative Receptor (e.g., GPCR, Ion Channel) NMAD->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Second_Messenger->Kinase Response Cellular Response (e.g., Gene Expression, Ion Flux) Kinase->Response

Figure 2. A hypothetical signaling pathway for this compound, illustrating potential points of interaction.

Conclusion

While the current body of scientific literature does not permit the construction of an in-depth technical guide on the mechanism of action of this compound, the compound remains a person of interest for drug discovery and development. Its structural classification as an indole alkaloid from a medicinally significant plant genus suggests a high probability of biological activity. Future research efforts, guided by systematic pharmacological screening and mechanistic studies, are essential to unlock the therapeutic potential of this enigmatic molecule. The scientific community awaits such studies to populate the existing knowledge vacuum.

References

Unveiling N-Methoxyanhydrovobasinediol: A Technical Guide to its Discovery and Isolation from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and isolation of N-methoxyanhydrovobasinediol, a notable alkaloid from the plant Gelsemium elegans. This document details the original discovery and outlines a modern experimental protocol for its extraction and purification, supported by quantitative data and procedural diagrams to facilitate replication and further research.

Introduction

Gelsemium elegans, a plant known for its complex array of indole (B1671886) alkaloids, has been a subject of significant phytochemical investigation. Among the numerous compounds isolated from this species is this compound, an akuammiline-related alkaloid. Its discovery has contributed to the broader understanding of the chemical diversity within Gelsemium species. This guide serves as a technical resource for researchers interested in the natural product chemistry of Gelsemium elegans and the specific methodologies for isolating its constituents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its isolation and characterization.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂Commercial Supplier Data
Molecular Weight 338.4 g/mol Commercial Supplier Data
Class Indole Alkaloid (Akuammiline-related)1989 Phytochemistry Publication

Discovery and Initial Isolation (1989)

The initial discovery of this compound was reported in a 1989 publication in the journal Phytochemistry. The researchers isolated this novel alkaloid from an extract of the whole plant of Gelsemium elegans. The structure and stereochemistry were elucidated using spectroscopic methods of the time. While the detailed experimental protocol from the original publication is not fully available, the general approach would have involved classical natural product isolation techniques.

Modern Isolation Protocol from Gelsemium elegans

Subsequent studies, such as a 2006 report in the Journal of Natural Products, have described the isolation of this compound as part of a broader phytochemical analysis of the stems and leaves of Gelsemium elegans. The following is a detailed experimental protocol synthesized from typical alkaloid isolation procedures for this plant.

Plant Material and Extraction
  • Plant Material: Dried and powdered stems and leaves of Gelsemium elegans.

  • Extraction:

    • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

    • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent such as ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components.

    • The acidic aqueous layer, containing the protonated alkaloids, is basified with a base (e.g., NH₄OH) to a pH of approximately 9-10.

    • The basified solution is then extracted with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) to obtain the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid mixture is a complex combination of structurally similar compounds, necessitating multi-step chromatographic separation.

  • Silica (B1680970) Gel Column Chromatography:

    • The crude alkaloid fraction is subjected to column chromatography over silica gel.

    • A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH), with the percentage of MeOH gradually increasing.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions containing this compound, as identified by TLC comparison with a reference standard or by preliminary spectroscopic analysis, are pooled and further purified.

    • Reversed-phase preparative HPLC is often used for the final purification step. A C18 column is typical, with a mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

Characterization

The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure and stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the key workflows in the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction and Preliminary Separation cluster_purification Chromatographic Purification cluster_characterization Structural Elucidation plant_material Powdered G. elegans (Stems & Leaves) methanolic_extraction Methanolic Extraction plant_material->methanolic_extraction crude_extract Crude Methanolic Extract methanolic_extraction->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition crude_alkaloids Crude Alkaloid Fraction acid_base_partition->crude_alkaloids silica_gel_cc Silica Gel Column Chromatography crude_alkaloids->silica_gel_cc fraction_pooling Fraction Pooling (TLC Guided) silica_gel_cc->fraction_pooling prep_hplc Preparative HPLC fraction_pooling->prep_hplc pure_compound This compound prep_hplc->pure_compound mass_spec Mass Spectrometry (MS) pure_compound->mass_spec nmr_spec NMR Spectroscopy (1D & 2D) pure_compound->nmr_spec final_structure Structure Confirmation mass_spec->final_structure nmr_spec->final_structure

Caption: Experimental workflow for the isolation and characterization of this compound.

logical_relationship cluster_plant Source cluster_class Chemical Class cluster_compound Target Compound g_elegans Gelsemium elegans alkaloids Indole Alkaloids g_elegans->alkaloids produces target This compound alkaloids->target is a type of

Caption: Logical relationship of this compound to its source and chemical class.

Quantitative Data

The following table summarizes the expected yields at different stages of the isolation process, based on typical alkaloid extractions from Gelsemium species. Actual yields may vary depending on the specific plant material and experimental conditions.

StageInput MaterialOutputYield (%)
Extraction 1 kg Dried Plant Material~50 g Crude Methanolic Extract~5.0%
Acid-Base Partition 50 g Crude Extract~5 g Crude Alkaloid Fraction~10.0% (of crude extract)
Chromatography 5 g Crude AlkaloidsMilligram quantities of pure compoundVariable

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Gelsemium elegans. By presenting the historical context, a modern experimental protocol, and clear visual workflows, this document aims to equip researchers with the necessary information to undertake further studies on this and other related alkaloids. The provided methodologies can be adapted and optimized for various research purposes, from phytochemical screening to the development of new therapeutic agents.

An In-Depth Technical Guide to N-Methoxyanhydrovobasinediol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectral data. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is classified as a monoterpenoid indole alkaloid. Its chemical structure is characterized by a pentacyclic framework incorporating an indole nucleus.

Chemical Name: this compound Molecular Formula: C₂₁H₂₆N₂O₂ Molecular Weight: 338.44 g/mol CAS Number: 125180-42-9

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting PointData not available
Boiling PointData not available
SolubilityData not available
pKaData not available

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are essential for the definitive identification and structural confirmation of the molecule. The data presented here is based on the findings of Xu et al. (2006)[1][2][3][4][5].

Table 2: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
Data not fully available in search results

Table 3: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
Data not fully available in search results
Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data of this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragments (m/z)Reference
ESI339.2067Data not available
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 5: Infrared (IR) Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group AssignmentReference
Data not available
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.

Table 6: UV-Visible Absorption Maxima of this compound

Solventλmax (nm)Reference
Data not available

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The following is a generalized workflow for the isolation of alkaloids from Gelsemium elegans, based on common practices in natural product chemistry. Specific details for this compound may vary.

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried and powdered Gelsemium elegans extraction Maceration or Soxhlet extraction with methanol (B129727) or ethanol plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-base partitioning crude_extract->acid_base column_chrom Column Chromatography (Silica gel or Alumina) acid_base->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound This compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material of Gelsemium elegans is extracted with a suitable solvent like methanol or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents.

  • Chromatography: The enriched alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess potential anti-inflammatory and anticancer activities. The exact mechanisms of action are still under investigation, but preliminary studies suggest the involvement of interactions with specific cellular receptors and enzymes.

Potential Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound based on the known activities of similar indole alkaloids.

signaling_pathway cluster_cell Cancer Cell NMA This compound receptor Cell Surface Receptor NMA->receptor Binds to apoptosis_pathway Apoptosis Pathway (e.g., Caspase activation) receptor->apoptosis_pathway Activates cell_cycle_pathway Cell Cycle Arrest (e.g., G2/M phase) receptor->cell_cycle_pathway Induces apoptosis Induction of Apoptosis apoptosis_pathway->apoptosis proliferation Inhibition of Proliferation cell_cycle_pathway->proliferation

Figure 2. Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide provides a summary of its chemical structure and properties based on currently available information. Further research is warranted to fully elucidate its physicochemical characteristics, detailed biological activities, and mechanisms of action.

References

N-Methoxyanhydrovobasinediol: A Technical Overview of a Rare Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid of interest. This document summarizes its fundamental physicochemical properties and explores its potential biological activities based on the broader context of related natural products.

Core Physicochemical Data

This compound is a naturally occurring compound isolated from plants of the Gelsemium genus, notably Gelsemium elegans. Its core identifiers and molecular properties are summarized below.

PropertyValueCitation
CAS Number 125180-42-9
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.44 g/mol

Biological Activity and Therapeutic Potential: An Extrapolation from Related Alkaloids

Potential Anti-inflammatory and Analgesic Effects

Alkaloids isolated from Gelsemium elegans have demonstrated analgesic and anti-inflammatory properties in animal models. The underlying mechanism for some of these alkaloids is thought to involve interaction with GABA receptors.

Potential Anticancer Activity

Several indole alkaloids have been investigated for their cytotoxic effects against various cancer cell lines. While specific data for this compound is unavailable, related compounds from the same plant source have shown promise in preclinical studies.

Potential Anxiolytic and Neuroprotective Effects

Certain alkaloids from Gelsemium elegans have been shown to exhibit anxiolytic effects, potentially through agonist activity at glycine (B1666218) receptors. This suggests a possible role for related compounds in modulating neuronal activity.

Future Directions and a Call for Research

The information available on the broader class of Gelsemium alkaloids suggests that this compound is a compound of significant interest for further pharmacological investigation. To fully elucidate its therapeutic potential, dedicated studies are required to:

  • Determine its specific mechanism of action.

  • Evaluate its efficacy and cytotoxicity in relevant in vitro and in vivo models.

  • Identify its molecular targets and signaling pathways.

Due to the absence of specific experimental data for this compound, the inclusion of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, as originally requested, is not possible at this time. The following diagram illustrates a generalized workflow for the future investigation of this and other novel natural products.

G cluster_0 Compound Discovery and Characterization cluster_1 Preclinical Evaluation cluster_2 Drug Development Isolation_from_Natural_Source Isolation from Gelsemium elegans Structure_Elucidation Structure Elucidation (NMR, MS) Isolation_from_Natural_Source->Structure_Elucidation Physicochemical_Characterization Physicochemical Characterization Structure_Elucidation->Physicochemical_Characterization In_Vitro_Screening In Vitro Screening (Anti-inflammatory, Anticancer, Neuroprotective Assays) Physicochemical_Characterization->In_Vitro_Screening Mechanism_of_Action_Studies Mechanism of Action (Signaling Pathway Analysis) In_Vitro_Screening->Mechanism_of_Action_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action_Studies->In_Vivo_Studies Toxicity_Profiling Toxicity Profiling In_Vivo_Studies->Toxicity_Profiling Lead_Optimization Lead Optimization Toxicity_Profiling->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: A generalized workflow for natural product drug discovery.

This document serves as a foundational guide to this compound based on currently available information. It is intended to stimulate further research into this promising, yet understudied, natural compound. The scientific community is encouraged to undertake the necessary experimental work to unlock its full potential.

Potential Therapeutic Targets of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, particularly Gelsemium elegans, has garnered interest for its potential therapeutic properties.[1] Preliminary investigations suggest that this class of compounds may possess both anti-inflammatory and anticancer activities, making it a candidate for further pharmacological investigation and drug development. This technical guide aims to consolidate the current understanding of the potential therapeutic targets of this compound, drawing upon data from related alkaloids and established signaling pathways associated with its putative biological effects. Due to a lack of direct quantitative data for this compound, this document leverages information on analogous compounds to infer potential mechanisms of action, highlighting the need for further targeted research.

Introduction

This compound is an indole alkaloid, a class of compounds known for a wide range of biological activities.[2] Alkaloids derived from Gelsemium elegans have been traditionally used in some cultures and are now being scientifically explored for their analgesic, anti-inflammatory, and immunomodulatory properties.[3] This guide will explore the plausible therapeutic targets of this compound by examining the known mechanisms of related compounds and the key signaling pathways implicated in its potential anti-inflammatory and anticancer effects.

Putative Therapeutic Targets and Mechanisms of Action

While direct experimental evidence for this compound is limited, the broader family of Gelsemium alkaloids offers insights into its potential mechanisms.

Anti-Inflammatory Activity

The anti-inflammatory potential of alkaloids from Gelsemium elegans is a recurring theme in the literature.[3][4] A plausible mechanism for this activity is the modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm This compound This compound Bax Bax This compound->Bax Activation (Hypothesized) Bcl-2 Bcl-2 This compound->Bcl-2 Inhibition (Hypothesized) Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl-2->Mitochondrion Inhibition Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome Forms Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells add_compound Add varying concentrations of This compound plate_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

References

An In-depth Technical Guide on N-Methoxyanhydrovobasinediol: Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a monoterpenoid indole (B1671886) alkaloid (MIA) that has been isolated from the plant Gelsemium elegans[1], a species known for its complex and diverse alkaloid profile. As a member of the vobasine (B1212131) class of alkaloids, it shares a common biosynthetic origin with many other pharmacologically significant compounds. This technical guide provides a comprehensive overview of the natural source of this compound, a plausible biosynthetic pathway, and detailed experimental protocols for its isolation and quantification. The information presented herein is intended to support further research into the pharmacology, biosynthesis, and potential therapeutic applications of this and related alkaloids.

Natural Source

This compound is a naturally occurring alkaloid found in the plant species Gelsemium elegans, belonging to the family Loganiaceae. This plant is a well-known source of a wide array of structurally diverse indole alkaloids, many of which exhibit significant biological activities. The distribution of this compound and other alkaloids can vary in different parts of the plant, such as the roots, stems, and leaves[2].

Biosynthesis Pathway

The biosynthesis of this compound is believed to follow the general pathway for monoterpenoid indole alkaloids, originating from the amino acid tryptophan and the monoterpenoid secologanin (B1681713). While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be constructed based on the established biosynthesis of related vobasine alkaloids.

The initial steps involve the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin to form strictosidine, the universal precursor for all MIAs[3][4]. Strictosidine then undergoes a series of rearrangements and enzymatic transformations to yield the vobasine skeleton. The formation of the characteristic N-methoxy and anhydrovobasinediol structure likely involves specific tailoring enzymes such as methyltransferases, hydroxylases, and dehydratases in the terminal steps of the pathway.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Vobasine_Skeleton Vobasine Skeleton Strictosidine->Vobasine_Skeleton Multiple Steps Anhydrovobasinediol Anhydrovobasinediol Vobasine_Skeleton->Anhydrovobasinediol Hydroxylation & Dehydration (putative) N_Methoxyanhydrovobasinediol This compound Anhydrovobasinediol->N_Methoxyanhydrovobasinediol N-Methylation & Hydroxylation (putative)

A putative biosynthetic pathway for this compound.

Quantitative Data on Alkaloid Isolation from Gelsemium elegans

Several studies have reported the isolation and quantification of alkaloids from Gelsemium elegans. The following table summarizes the yield of this compound and other co-isolated alkaloids from a representative study.

AlkaloidYield (mg) from 350 mg crude extractPurity (%)Reference
14-hydroxygelsenicine12.197.4[5]
Sempervirine20.898.9[5]
19-(R)-hydroxydihydrogelelsevirine10.198.5[5]
Koumine50.599.0[5]
Gelsemine32.299.5[5]
Gelselvirine50.596.8[5]
11-hydroxyhumanmantenine12.585.5[5]
This compound Not explicitly quantified in this study, but isolated.-[1]

Experimental Protocols

General Alkaloid Extraction

A general procedure for the extraction of total alkaloids from Gelsemium elegans is as follows:

  • Plant Material Preparation: The air-dried and powdered plant material (e.g., stems and leaves) is subjected to extraction.

  • Extraction: The powdered material is extracted with ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in water and acidified with H₂SO₄ to a pH of approximately 4. This acidic solution is then partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The aqueous phase, containing the protonated alkaloids, is collected.

  • Alkaloid Precipitation: The acidic aqueous phase is basified with Na₂CO₃ to a pH of about 10. This causes the alkaloids to precipitate out of the solution.

  • Final Extraction: The basified solution is then extracted with chloroform (B151607) to yield the crude alkaloid extract after evaporation of the solvent[1].

Isolation by High-Speed Counter-Current Chromatography (HSCCC) and Preparative HPLC

A more refined method for the isolation of specific alkaloids, including those related to this compound, involves a combination of HSCCC and preparative HPLC[5].

  • HSCCC System: A two-phase solvent system is prepared, for example, consisting of a 1% triethylamine (B128534) aqueous solution, n-hexane, ethyl acetate, and ethanol (e.g., in a 4:2:3:2 volume ratio).

  • Separation: The crude alkaloid extract (e.g., 350 mg) is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC column. The separation is performed at a specific rotational speed and flow rate.

  • Fraction Collection: The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.

  • Preparative HPLC: The fractions obtained from HSCCC are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water with a modifier like triethylamine).

  • Compound Identification: The purity of the isolated compounds is determined by analytical HPLC, and their structures are elucidated using spectroscopic methods such as ESI-MS, ¹H-NMR, and ¹³C-NMR[5].

Experimental Workflow for Alkaloid Isolation

Alkaloid Isolation Workflow Plant_Material Powdered G. elegans Material Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids HSCCC HSCCC Separation Crude_Alkaloids->HSCCC Fractions HSCCC Fractions HSCCC->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compounds Isolated Pure Alkaloids Prep_HPLC->Pure_Compounds Analysis Structural Elucidation (NMR, MS) Pure_Compounds->Analysis

A generalized workflow for the isolation of alkaloids from G. elegans.

Conclusion

This compound is a constituent of Gelsemium elegans, a plant rich in diverse indole alkaloids. Its biosynthesis is rooted in the well-established monoterpenoid indole alkaloid pathway, with its unique structural features likely arising from specific tailoring enzymes in the later stages. The detailed experimental protocols provided for extraction and isolation offer a solid foundation for further research into this and other alkaloids from Gelsemium elegans. A deeper understanding of the biosynthesis and pharmacology of this compound will be crucial for exploring its potential applications in drug discovery and development.

References

Spectroscopic and Methodological Profile of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS) for N-Methoxyanhydrovobasinediol did not yield any publicly available results. The following technical guide is a template designed for researchers, scientists, and drug development professionals, outlining the standard presentation of such data and associated methodologies. The provided tables contain placeholder data, and the diagrams illustrate hypothetical scenarios.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound would be heavily reliant on one and two-dimensional NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound (Placeholder Data) (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.50d8.01HH-9
7.20t7.51HH-11
7.10t7.51HH-10
6.90d8.01HH-12
4.50s-1HH-17
3.90s-3HN-OCH₃
3.60m-1HH-3
3.40dd12.0, 4.01HH-5α
...............

Table 2: ¹³C NMR Spectroscopic Data for this compound (Placeholder Data) (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
170.5CC-22
140.0CC-13
135.8CC-8
128.2CHC-11
121.0CHC-10
119.5CHC-9
110.0CHC-12
80.5CC-2
65.2CH₃N-OCH₃
.........
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound (Placeholder Data)

Ionization ModeMass AnalyzerCalculated m/zMeasured m/zMolecular Formula
ESI+TOF[M+H]⁺ 367.2016367.2018C₂₁H₂₆N₂O₃

Experimental Protocols

NMR Spectroscopy

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe would be utilized for acquiring NMR spectra.

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Acquisition:

  • ¹H NMR: Spectra would be acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR: Spectra would be acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

  • 2D NMR: COSY, HSQC, and HMBC experiments would be performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

Data Processing: All spectra would be processed using MestReNova (or similar software). The ¹H NMR spectra would be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm), and the ¹³C NMR spectra would be referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with a dual AJS ESI source would be used.

Sample Preparation: A stock solution of this compound would be prepared in methanol (B129727) at a concentration of 1 mg/mL. This would be further diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Data Acquisition: The sample would be introduced via direct infusion at a flow rate of 5 µL/min. The mass spectrometer would be operated in positive ion mode with a mass range of m/z 100-1000. The capillary voltage would be set to 3500 V, and the fragmentor voltage to 175 V.

Data Processing: Data would be acquired and processed using Agilent MassHunter software. The measured mass would be compared to the calculated mass for the protonated molecule [M+H]⁺ to confirm the elemental composition.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation cluster_output Final Output start This compound Sample nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr Dissolve in CDCl3 hrms HRMS (ESI-TOF) start->hrms Dilute in ACN/H2O process_nmr NMR Data Processing (MestReNova) nmr->process_nmr process_ms MS Data Processing (MassHunter) hrms->process_ms elucidation Structure Elucidation process_nmr->elucidation process_ms->elucidation report Technical Guide elucidation->report

Caption: Experimental workflow for spectroscopic data acquisition and analysis.

Hypothetical Signaling Pathway Involvement

signaling_pathway receptor GPCR Target g_protein Gαq Activation receptor->g_protein compound This compound compound->receptor Agonist Binding plc PLCβ g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Neurotransmission) ca_release->cellular_response pkc->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

N-Methoxyanhydrovobasinediol: A Technical Guide on its Core Structure, Relation to Vobasine Alkaloids, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a distinct vobasine-type indole (B1671886) alkaloid naturally occurring in Gelsemium elegans. This technical guide provides a comprehensive overview of its chemical structure, isolation, and spectroscopic characterization. It further explores its relationship with other vobasine (B1212131) alkaloids and summarizes the known biological activities, primarily cytotoxicity and anti-inflammatory effects, of this class of compounds. Detailed experimental protocols for isolation and characterization are provided, alongside visualizations of its structural relationships and biosynthetic context to facilitate further research and drug development endeavors.

Introduction

Vobasine alkaloids represent a significant class of monoterpenoid indole alkaloids, characterized by a common structural skeleton biosynthetically derived from tryptophan. These compounds, isolated from various plant species, particularly within the Apocynaceae and Loganiaceae families, have garnered considerable interest due to their diverse and potent biological activities. This compound, a specific member of this family, has been identified as a constituent of the toxic plant Gelsemium elegans. This document serves as a technical resource, consolidating the available scientific data on this compound and placing it within the broader context of vobasine alkaloids.

Chemical Structure and Properties

This compound is distinguished by its core vobasine scaffold with specific modifications. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.45 g/mol
CAS Number 125180-42-9
Class Vobasine Indole Alkaloid
Natural Source Gelsemium elegans

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated through extensive spectroscopic analysis. The key ¹H and ¹³C NMR data are presented below.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.25mH-9, H-12
6.85mH-10, H-11
5.40q6.5H-19
4.15d14.0H-21α
3.95sN-OMe
3.75d14.0H-21β
3.40mH-3, H-5α
3.10mH-15
2.80dd14.0, 4.0H-6α
2.60sN-Me
2.50mH-14, H-16
2.20mH-6β, H-5β
1.65d6.5Me-18

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
143.0C-13
138.5C-8
128.0C-12
122.0C-9
119.5C-10
118.0C-20
109.0C-11
97.0C-2
79.0C-7
63.0N-OMe
60.0C-21
55.0C-5
42.5N-Me
40.0C-3
35.0C-15
34.0C-16
32.0C-14
24.0C-6
12.5C-18

Relation to Other Vobasine Alkaloids

This compound shares the fundamental vobasine skeleton with other alkaloids in its class. The structural relationships primarily involve variations in functional groups and stereochemistry.

vobasine_relations Vobasine Vobasine Anhydrovobasinediol Anhydrovobasinediol Vobasine->Anhydrovobasinediol - H₂O NMAD This compound Anhydrovobasinediol->NMAD + N-OMe

Structural relationship of this compound.

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The following protocol is a generalized procedure for the extraction and isolation of alkaloids from Gelsemium elegans, from which this compound has been identified.

isolation_workflow start Dried, powdered G. elegans plant material extraction Maceration with 95% EtOH start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration suspension Suspension of crude extract in H₂O filtration->suspension acidification Acidification to pH 2 with 5% HCl suspension->acidification partition1 Partition with EtOAc (to remove non-alkaloidal compounds) acidification->partition1 basification Basification of aqueous layer to pH 9 with NH₄OH partition1->basification partition2 Extraction with CHCl₃ basification->partition2 concentration Concentration of CHCl₃ extract to yield crude alkaloids partition2->concentration chromatography Silica gel column chromatography (eluent: CHCl₃-MeOH gradient) concentration->chromatography fractions Collection and analysis of fractions (TLC) chromatography->fractions purification Further purification of selected fractions (e.g., preparative TLC or HPLC) fractions->purification final_product This compound purification->final_product anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Vobasine Vobasine Alkaloids Vobasine->NFkB Inhibition vobasine_biosynthesis tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine intermediate Intermediate Biosynthetic Steps strictosidine->intermediate vobasine_scaffold Vobasine Scaffold intermediate->vobasine_scaffold vobasine Vobasine vobasine_scaffold->vobasine nmethoxyanhydrovobasinediol This compound vobasine_scaffold->nmethoxyanhydrovobasinediol Further modifications

Methodological & Application

Dissolving N-Methoxyanhydrovobasinediol for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, such as Gelsemium elegans.[1][2] Alkaloids from this genus have garnered significant interest in pharmacology and drug development due to their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] Effective in vitro evaluation of this compound necessitates reliable and reproducible methods for its dissolution, ensuring accurate and meaningful results in cell-based and other biochemical assays.

This document provides detailed application notes and protocols for the dissolution of this compound for use in in vitro assays. These guidelines are based on the known physicochemical properties of related alkaloids and standard laboratory practices for handling poorly water-soluble compounds.

Data Presentation: Solubility and Stock Solution Parameters

As a hydrophobic compound, this compound is sparingly soluble in aqueous solutions but demonstrates good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for in vitro assays due to its high solubilizing capacity for nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.

ParameterRecommended Value/SolventNotes
Primary Solvent Dimethyl sulfoxide (DMSO)ACS Reagent Grade or equivalent purity is recommended.
Other Potential Solvents Chloroform, Dichloromethane, Ethyl Acetate, AcetonePrimarily for chemical analysis; DMSO is preferred for biological assays.[4]
Recommended Stock Concentration 1-10 mM (to be determined empirically)Start with a lower concentration and increase until saturation is observed.
Storage of Stock Solution -20°C or -80°C in small aliquotsProtect from light and repeated freeze-thaw cycles.
Final Assay Concentration Typically in the µM range (e.g., 1-100 µM)The final DMSO concentration in the culture medium should be kept low, ideally ≤ 0.5%, to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution. The exact maximum concentration should be determined empirically.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Warming bath (optional)

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 338.44 g/mol .[2]

    • Mass (mg) = 10 mmol/L * Volume (L) * 338.44 g/mol * 1000 mg/g

    • For 1 mL of a 10 mM stock solution: Mass = 10 * 0.001 * 338.44 = 3.38 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing can be attempted.

  • Visual Inspection: Visually inspect the solution to ensure that the compound is fully dissolved and there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the medium: Ensure the cell culture medium is pre-warmed to 37°C to minimize precipitation upon addition of the DMSO stock.

  • Serial Dilution (if necessary): For creating a range of concentrations, perform serial dilutions of the DMSO stock solution in fresh, sterile DMSO.

  • Dilution into Medium: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mixing: Continue to mix the solution for an additional 30 seconds.

  • Visual Inspection: Before adding to the cells, visually inspect the final working solution for any signs of precipitation or turbidity. If precipitation occurs, consider preparing a more dilute stock solution or using a lower final concentration in your assay.

  • Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium to account for any solvent-induced effects on the cells.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store dilute Dilute Stock into Medium store->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute mix Vortex Gently dilute->mix inspect Visually Inspect for Precipitation mix->inspect add_to_cells Add Working Solution to Cells inspect->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Endpoint (e.g., Cell Viability) incubate->measure signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Proinflammatory_Cytokines induces transcription of N_Methoxyanhydrovobasinediol This compound N_Methoxyanhydrovobasinediol->IKK inhibits

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid sourced from plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Like other indole alkaloids, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] The proposed mechanism of action for this class of compounds involves interaction with specific cellular receptors and enzymes, leading to the modulation of key biochemical pathways that regulate cell homeostasis, proliferation, and apoptosis.[1]

These application notes provide detailed protocols for investigating the cytotoxic and signaling effects of this compound in various cancer cell lines. The methodologies described herein are standard assays for characterizing the in vitro efficacy and mechanism of action of novel chemical entities.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes hypothetical IC50 values of this compound in a panel of human cancer cell lines after 48 hours of treatment, as determined by a cell viability assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma18.2
HeLaCervical Cancer9.8
HT-29Colorectal Adenocarcinoma25.1
U-937Leukemia7.5
Table 2: Apoptosis Induction by this compound in HeLa Cells

This table presents hypothetical data on the percentage of apoptotic HeLa cells after 24-hour treatment with this compound, as measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

TreatmentConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle (DMSO)0.1%5.2 ± 0.82.1 ± 0.3
This compound515.7 ± 2.14.3 ± 0.6
This compound1035.4 ± 3.510.2 ± 1.5
This compound2058.9 ± 4.222.7 ± 2.8
Table 3: Effect of this compound on Key Signaling Proteins in HeLa Cells

This table shows hypothetical relative protein expression levels in HeLa cells treated with this compound for 24 hours, as determined by Western blot analysis. Data is normalized to the vehicle control.

Target ProteinPathwayRelative Expression (Fold Change)
p-ERK/ERKMAPK/ERK0.45
p-JNK/JNKMAPK/JNK2.8
p-p38/p38MAPK/p382.5
p-p65/p65NF-κB0.3
Cleaved Caspase-3Apoptosis4.2
Bcl-2Apoptosis0.6
BaxApoptosis2.1

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step in cell-based assays is the proper dissolution of the test compound.

  • Solvent Selection : Due to the hydrophobic nature of many indole alkaloids, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[3] It is important to use a minimal concentration of DMSO in the final cell culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Protocol :

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

    • For experiments, thaw an aliquot and dilute it with the appropriate cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound used.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

  • Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

  • Protocol :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the extent of apoptosis induced by this compound.

  • Principle : During apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Protocol :

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and activation of proteins involved in specific signaling pathways.

  • Protocol :

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-p65, p65, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis prep Prepare this compound Stock Solution (10 mM in DMSO) cell_culture Seed Cancer Cell Lines treatment Treat with this compound (various concentrations and time points) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Analyze Protein Expression western->protein_quant Apoptosis_Signaling_Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) compound->bcl2 modulates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito induces cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis MAPK_NFkB_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound This compound erk ERK (↓ phosphorylation) compound->erk jnk JNK (↑ phosphorylation) compound->jnk p38 p38 (↑ phosphorylation) compound->p38 p65 p65 (↓ phosphorylation) compound->p65 mapk_out ↓ Proliferation ↑ Apoptosis erk->mapk_out jnk->mapk_out p38->mapk_out nfkb_out ↓ Inflammation ↓ Survival p65->nfkb_out

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide detailed application notes and protocols for the utilization of N-Methoxyanhydrovobasinediol in in vivo animal studies. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data regarding the in vivo application of this compound.

There are currently no published studies detailing its dosage, administration routes, efficacy, or safety in animal models. The broader class of vobasine (B1212131) alkaloids, to which this compound belongs, encompasses a wide range of compounds with diverse biological activities. While research exists on other vobasine alkaloids, this information cannot be directly extrapolated to determine safe and effective dosages for this compound.

Therefore, the following sections provide a generalized framework and best-practice guidelines for approaching the initial in vivo evaluation of a novel compound like this compound. These protocols are intended to serve as a starting point for researchers to design their own rigorous, ethically sound, and scientifically valid preclinical studies.

I. General Workflow for Preclinical Evaluation

Before initiating any in vivo experiments, a thorough preclinical evaluation is paramount. This typically involves a tiered approach, starting with in vitro assays to establish a foundational understanding of the compound's biological activity and potential mechanisms of action.

preclinical_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies in_vitro_assays Target Binding & Functional Assays cell_based_assays Cell-Based Activity & Cytotoxicity in_vitro_assays->cell_based_assays pk_studies Pharmacokinetic (PK) Studies cell_based_assays->pk_studies Proceed if promising activity & low toxicity dose_ranging Dose-Range Finding & MTD Studies pk_studies->dose_ranging efficacy_studies Efficacy Studies in Disease Models dose_ranging->efficacy_studies

Caption: Generalized workflow for preclinical evaluation of a novel compound.

II. Proposed Experimental Protocols (General Framework)

The following protocols are generalized and must be adapted based on the specific research question, the chosen animal model, and the hypothesized therapeutic application of this compound.

A. Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Materials:

  • This compound (ensure purity and characterization)

  • Appropriate vehicle for solubilization (e.g., saline, DMSO, Tween 80)

  • Animal model (e.g., mice or rats, specify strain, age, and sex)

  • Standard laboratory equipment for dosing and observation

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose and a geometric progression of dose levels.

  • Dosing: Administer a single dose of this compound to a small group of animals (n=3-5 per group) at each dose level via the intended clinical route (e.g., intraperitoneal, oral gavage, intravenous). Include a vehicle control group.

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose) and daily thereafter for 14 days. Record observations on mortality, body weight, food and water intake, and any behavioral or physiological changes.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

B. Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.

Materials:

  • This compound

  • Dosing and blood collection supplies

  • Analytical method for quantifying this compound in biological matrices (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single, non-toxic dose of this compound to a cohort of animals.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Analysis: Analyze the concentration of this compound in plasma samples using a validated analytical method.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

III. Data Presentation

As no quantitative data for this compound is available, the following tables are presented as templates for organizing data once experiments are conducted.

Table 1: Maximum Tolerated Dose (MTD) Study Results

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
Vehicle Control50/5None observed+5.2
Dose 150/5Mild lethargy at 1h+4.8
Dose 251/5Severe lethargy, piloerection-2.1
Dose 353/5Ataxia, seizures-8.5

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueUnits
Cmax[Insert Value]ng/mL
Tmax[Insert Value]h
AUC (0-t)[Insert Value]ng*h/mL
Half-life (t1/2)[Insert Value]h
Bioavailability (%)[Insert Value]%

IV. Signaling Pathway Visualization (Hypothetical)

Given the lack of information on this compound, any depiction of a signaling pathway would be purely speculative. However, for illustrative purposes, a generic kinase signaling pathway diagram is provided below. Should future research elucidate the mechanism of action of this compound, this template can be adapted.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation & Binding

Caption: Hypothetical kinase signaling cascade.

The development of detailed application notes and protocols for this compound is currently hindered by the absence of published in vivo data. The information and templates provided herein offer a foundational guide for researchers to initiate their own investigations in a structured and scientifically rigorous manner. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare and ethics. As new data emerges, these protocols should be updated and refined.

Application Note & Protocol: Quantitative Analysis of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the quantification of N-Methoxyanhydrovobasinediol in various sample matrices. While direct analytical methods for this compound are not widely published, this guide adapts established protocols for structurally similar iboga alkaloids, such as ibogaine (B1199331) and noribogaine (B1226712). The provided methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a synthetic derivative of vobasine, an alkaloid found in plants of the Tabernaemontana genus. As a member of the iboga alkaloid family, it holds potential for research in pharmacology and drug development. Accurate and precise quantification of this analyte in biological and chemical samples is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This application note details recommended starting points for developing robust analytical methods for this compound.

The protocols described herein are based on methods successfully applied to the analysis of related alkaloids like ibogaine.[1][2][3][4] It is imperative that these methods are fully validated for the specific sample matrix and intended use.

Analytical Methods Overview

Three primary analytical techniques are presented for the quantification of this compound:

  • HPLC-UV: A widely accessible method suitable for routine analysis and purity assessment.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for complex biological matrices and low concentration samples.[4]

  • GC-MS: A reliable technique, particularly for volatile and thermally stable compounds, though derivatization may be required.[1]

The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Data Presentation: Quantitative Parameters for Related Iboga Alkaloids

The following table summarizes typical quantitative data from validated methods for ibogaine and its primary metabolite, noribogaine. These values can serve as a benchmark for the expected performance of the adapted methods for this compound.

ParameterHPLC-Fluorescence (Ibogaine & Noribogaine)LC-MS/MS (Ibogaine & Noribogaine)GC-MS (Ibogaine)
Limit of Detection (LOD) ~0.5 ng/mL0.09 - 5 ng/mL[3]5 ng/mL[3]
Limit of Quantification (LOQ) 0.89 - 2 µg/L[2]0.2 - 10 ng/mL5 - 10 ng/mL[3]
Linearity Range 1 - 500 ng/mL1 - 1000 ng/mL[3]3 - 1000 ng/mL[3]
Accuracy (% Recovery) 95.4 - 104%[2]93.2 - 112.9%[2]Not Specified
Precision (%RSD) 6.0 - 12.5%[2]5.8 - 14.8%[2]8 - 12.5%[1]
Extraction Recovery > 94%[2]70.0 - 81.7%[2]Not Specified

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The following are general protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

4.1.1. Liquid-Liquid Extraction (LLE) - For Biological Fluids (Plasma, Urine)

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Alkalinize the sample to a pH of ~9.5 using a saturated solution of ammonium (B1175870) chloride or similar buffer.

  • Add 5 mL of an organic extraction solvent mixture, such as methylene (B1212753) chloride/isopropanol (95:5, v/v).[4]

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for the chosen analytical method (e.g., 100 µL of methanol (B129727)/water).

4.1.2. Solid-Phase Extraction (SPE) - For Cleaner Extracts

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of the sample (pre-treated with an internal standard).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC-UV Method (Proposed)

This method is suitable for the analysis of this compound in less complex matrices or for purity assessments.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 220-230 nm and 280-290 nm based on related compounds).

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve prepared from standards of known concentrations.

LC-MS/MS Method (Proposed)

This method offers high sensitivity and is recommended for biological samples.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: Gradient elution with 5 mM ammonium formate (B1220265) and 0.01% formic acid in water (A) and methanol with 0.01% formic acid (B).

  • Flow Rate: 0.35 mL/min.

  • Multiple Reaction Monitoring (MRM) Transitions: These would need to be determined by infusing a standard solution of this compound. A hypothetical precursor ion would be [M+H]+, and fragment ions would be selected for quantification and qualification.

  • Quantification: An internal standard method with a calibration curve is recommended.

GC-MS Method (Proposed)

This method may require derivatization to improve the volatility and thermal stability of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (if necessary): With an agent like trifluoroacetic anhydride (B1165640) (TFAA) to derivatize hydroxyl and amine groups.[1]

  • Dry the extracted sample residue.

  • Add 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA.

  • Heat at 60°C for 20 minutes.

  • Evaporate to dryness and reconstitute in ethyl acetate.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized to separate the analyte from matrix components.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Quantification: Using an internal standard and a calibration curve.

Visualizations

Experimental Workflow

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution HPLC HPLC-UV Reconstitution->HPLC LCMS LC-MS/MS Reconstitution->LCMS GCMS GC-MS Reconstitution->GCMS Integration Peak Integration HPLC->Integration LCMS->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Hypothetical Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Analyte This compound Metabolite1 O-Demethylation Analyte->Metabolite1 Metabolite2 Hydroxylation Analyte->Metabolite2 Glucuronide Glucuronidation Metabolite1->Glucuronide Sulfate Sulfation Metabolite1->Sulfate Metabolite2->Glucuronide Metabolite2->Sulfate Excretion Excretion (Urine, Feces) Glucuronide->Excretion Sulfate->Excretion

References

Application Note: Utilization of N-Methoxyanhydrovobasinediol as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1][2] As a member of a structurally complex class of compounds, accurate identification and quantification are crucial in various research and development settings, including natural product chemistry, pharmacology, and quality control of herbal medicines. This application note provides a detailed protocol for the use of this compound as a reference standard in HPLC analysis, ensuring the accuracy, precision, and reliability of analytical data.

Reference standards are highly characterized materials used to confirm the identity, purity, and concentration of a substance. The use of a well-characterized reference standard like this compound is fundamental for method validation, system suitability testing, and the accurate quantification of this analyte in various sample matrices.

Experimental Protocols

HPLC System and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended for the analysis of this compound:

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or DAD Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Standard Solutions

Accurate preparation of the reference standard solution is critical for reliable quantification.

Materials:

  • This compound reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase initial conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

    • For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase mixture.

Storage: Store the stock solution and working standards at 2-8 °C and protect from light. It is recommended to prepare fresh working standards daily.

System Suitability Testing (SST)

System suitability tests are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the 10 µg/mL working standard solution six replicate times.

  • Evaluate the system suitability parameters based on the obtained chromatograms.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the analysis of this compound using the described HPLC method.

Table 1: System Suitability Test Results (n=6)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
112.542543211.125678
212.552551091.135690
312.532539871.115654
412.562560121.145710
512.542548761.125685
612.552555431.135698
Mean 12.55 254975 1.13 5686
Std. Dev. 0.01 789.5 0.01 20.4
% RSD 0.08% 0.31% --

Table 2: Linearity of this compound

Concentration (µg/mL)Mean Peak Area
125345
5126789
10254975
25635432
501270876
1002542345
Correlation Coefficient (r²) 0.9998

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard Solutions A->B C System Equilibration B->C D System Suitability Test (SST) C->D E Sample Analysis D->E F Peak Integration E->F G Quantification F->G H Report Generation G->H Reference_Standard_QC cluster_properties Key Quality Attributes center_node This compound Reference Standard identity Identity Confirmation (e.g., MS, NMR) center_node->identity purity Purity Assessment (e.g., HPLC, >98%) center_node->purity potency Assay/Potency (Quantitative Analysis) center_node->potency stability Stability Assessment center_node->stability

References

N-Methoxyanhydrovobasinediol: Application Notes and Protocols for Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Voacanga africana.[1] Alkaloids from this plant have been traditionally used in African medicine for various ailments and have demonstrated a range of biological activities, including anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of this compound.

Disclaimer: To date, specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values and specific inhibition percentages for inflammatory markers, are not available in the public domain. The following protocols are based on established methodologies for assessing the anti-inflammatory effects of natural products and should be adapted and optimized for this compound.

Data Presentation

As specific quantitative data for this compound is not yet publicly available, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Cytotoxicity of this compound on Macrophage Cells (e.g., RAW 264.7)

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + Positive Control (e.g., L-NAME)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (no LPS)
LPS (1 µg/mL)00
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + Positive Control (e.g., Dexamethasone)

Table 4: Effect of this compound on Pro-inflammatory Enzyme Expression in LPS-Stimulated Macrophages

TreatmentiNOS Protein Expression (relative to control)COX-2 Protein Expression (relative to control)
Control (no LPS)1.01.0
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (25 µM)

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.

Culture Conditions:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

Treatment:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for Western blotting).

  • Allow cells to adhere overnight.

  • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.

  • Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

  • Incubate for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • After overnight incubation, treat cells with this compound at various concentrations for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat as described in the general treatment protocol.

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol (for TNF-α and IL-6):

  • Seed RAW 264.7 cells in a 24-well plate and treat as described in the general treatment protocol.

  • After 24 hours, collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Signaling Pathways (NF-κB and MAPK)

Principle: Western blotting is used to detect specific proteins in a cell lysate. This can be used to assess the expression of inflammatory enzymes like iNOS and COX-2, and the activation (phosphorylation) of key signaling proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat as described in the general treatment protocol. For signaling pathway analysis, shorter incubation times with LPS (e.g., 15-60 minutes) are typically used.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK TLR4->IKK Activates MAPKK MAPKK MAPKKK->MAPKK p38_ERK_JNK p38/ERK/JNK MAPKK->p38_ERK_JNK AP1 AP-1 p38_ERK_JNK->AP1 Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription AP1->Genes Induces Transcription LPS LPS LPS->TLR4 NMAD This compound NMAD->MAPKKK Inhibits NMAD->IKK Inhibits

Caption: Putative mechanism of this compound in inflammatory signaling.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with This compound cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation cytotoxicity Cell Viability (MTT Assay) stimulation->cytotoxicity no_assay Nitric Oxide (Griess Assay) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->cytokine_assay western_blot Protein Expression (Western Blot) stimulation->western_blot quantification Quantify NO, Cytokines, and Protein Levels no_assay->quantification cytokine_assay->quantification pathway_analysis Analyze NF-κB and MAPK Signaling Pathways western_blot->pathway_analysis

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

References

Investigating the Anticancer Properties of N-Methoxyanhydrovobasinediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation and a Note on Data Availability

As of late 2025, a comprehensive review of publicly accessible scientific literature, chemical databases, and patent repositories reveals no specific studies detailing the anticancer properties of N-Methoxyanhydrovobasinediol . This suggests that this particular compound may be a novel chemical entity, a subject of ongoing proprietary research that has not yet been published, or a compound that has not been investigated for its therapeutic potential against cancer.

Therefore, the following application notes and protocols are presented as a generalized framework based on the investigation of structurally related alkaloid compounds and common methodologies in cancer research. These are intended to serve as a foundational guide for researchers initiating studies on a novel compound like this compound, and the specific parameters would require empirical determination.

Table 1: Hypothetical In Vitro Anticancer Activity Profile of a Novel Alkaloid

The following table is a template illustrating how quantitative data for a novel compound like this compound could be presented. The values are purely illustrative and not based on experimental data.

Cancer Cell LineType of CancerIC₅₀ (µM) after 48hApoptosis Induction (%)Cell Cycle Arrest Phase
MCF-7Breast Adenocarcinoma15.2 ± 1.835.4 ± 4.1G2/M
A549Lung Carcinoma22.5 ± 2.528.9 ± 3.5G1
HCT116Colon Carcinoma18.9 ± 2.142.1 ± 5.0G2/M
U87 MGGlioblastoma35.1 ± 3.915.7 ± 2.2G1

Caption: Illustrative IC₅₀ values and biological effects of a hypothetical novel anticancer compound on various cancer cell lines.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the anticancer properties of a novel compound such as this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations of Potential Mechanisms

Given the lack of specific data for this compound, the following diagrams illustrate hypothetical signaling pathways and workflows that are commonly investigated for novel anticancer agents.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening A Compound Synthesis (this compound) B In Vitro Screening (Cell Viability, IC50) A->B C Mechanism of Action Studies (Apoptosis, Cell Cycle) B->C D In Vivo Studies (Xenograft Models) C->D E Preclinical Development D->E

Caption: A generalized workflow for the preclinical evaluation of a novel anticancer compound.

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway that could be investigated.

Concluding Remarks

The provided protocols and diagrams offer a strategic starting point for the systematic investigation of the anticancer properties of a novel compound like this compound. The absence of existing data underscores the opportunity for pioneering research in this area. Future studies should focus on a broad panel of cancer cell lines to determine the compound's spectrum of activity, followed by in-depth mechanistic studies to elucidate its mode of action, and finally, validation in preclinical in vivo models. The methodologies outlined above, while standard, provide a robust framework for generating the foundational data necessary to evaluate the potential of this compound as a future anticancer therapeutic.

N-Methoxyanhydrovobasinediol: Application Notes and Protocols for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Insufficient Data for Comprehensive Protocol Development

Extensive literature searches have revealed a significant gap in the publicly available research data regarding the specific neuropharmacological applications of N-Methoxyanhydrovobasinediol. While this indole (B1671886) alkaloid, naturally occurring in plants of the Apocynaceae family such as Gelsemium elegans, has been identified, its detailed mechanism of action, receptor binding profile, and in-vivo central nervous system (CNS) effects remain largely uncharacterized in scientific literature.

Currently, information is limited to its classification as an indole alkaloid and general statements about the potential for anti-inflammatory and analgesic properties of the plant genus. However, specific quantitative data, such as binding affinities (Ki) to neurological receptors, efficacy (EC50 or IC50) in functional assays, or detailed behavioral studies in animal models, are not available. This lack of foundational data precludes the creation of detailed, evidence-based application notes and experimental protocols as requested.

The following sections outline the hypothetical structure and content that such a document would contain, should the necessary research data become available in the future. This framework is provided to guide future research and data presentation for this compound in neuropharmacology.

Abstract (Hypothetical)

This document would provide researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the investigation of this compound in neuropharmacology. It would summarize its (currently unknown) receptor binding profile, functional activity, and in-vivo effects on the central nervous system, supported by quantitative data and detailed methodologies.

Putative Pharmacological Profile

Based on the general characteristics of indole alkaloids from Gelsemium elegans, research into the neuropharmacology of this compound could potentially focus on its interaction with receptors implicated in pain and inflammation.

Table 1: Hypothetical Receptor Binding Affinity of this compound

Receptor TargetLigandKi (nM)Source
Opioid Receptor (μ)[³H]DAMGOData not available-
Opioid Receptor (δ)[³H]DPDPEData not available-
Opioid Receptor (κ)[³H]U69,593Data not available-
Serotonin Receptor (5-HT2A)[³H]KetanserinData not available-
NMDA Receptor[³H]MK-801Data not available-

Table 2: Hypothetical Functional Activity of this compound

Assay TypeCell LineParameter MeasuredEC50 / IC50 (nM)Source
cAMP AccumulationHEK293 (μ-opioid)Forskolin-stimulated cAMPData not available-
Calcium MobilizationCHO (5-HT2A)Intracellular Ca²⁺Data not available-
Nitric Oxide ProductionBV-2 MicrogliaLPS-stimulated NOData not available-

Proposed Experimental Protocols

Should research be undertaken, the following are examples of standard protocols that would be necessary to elucidate the neuropharmacological properties of this compound.

Radioligand Receptor Binding Assay

This protocol would be used to determine the binding affinity of this compound for various CNS receptors.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue or receptor-expressing cells prep2 Centrifuge and resuspend in appropriate buffer assay1 Incubate membranes with radioligand and varying concentrations of This compound prep2->assay1 Membranes assay2 Separate bound and free radioligand (e.g., filtration) assay3 Quantify radioactivity analysis1 Calculate specific binding assay3->analysis1 analysis2 Non-linear regression to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand receptor binding assay.

In Vitro Functional Assay: Nitric Oxide (NO) Production in Microglia

This protocol would assess the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated microglial cells.

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO NMAVD This compound (Hypothesized) NMAVD->NFkB inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

In Vivo Behavioral Assay: Hot Plate Test for Analgesia

This protocol would be used to evaluate the potential analgesic effects of this compound in a rodent model.

Experimental Workflow Diagram:

G start Acclimatize mice to the hot plate apparatus treatment Administer this compound or vehicle control start->treatment measurement Place mouse on hot plate at set time points (e.g., 30, 60, 90 min) treatment->measurement endpoint Record latency to paw licking or jumping measurement->endpoint analysis Compare latencies between treatment and control groups endpoint->analysis

Caption: Workflow for the hot plate test for analgesia.

Conclusion

While this compound is a known natural product, its role in neuropharmacology remains to be elucidated. The frameworks provided in this document are intended to serve as a template for the systematic investigation and data presentation of this compound. Further research is critically needed to populate these templates with empirical data, which will be essential for understanding its potential as a therapeutic agent or a research tool in the field of neuroscience. Researchers are encouraged to pursue studies that will uncover the specific molecular targets and in-vivo efficacy of this compound.

Application Notes and Protocols for Screening N-Methoxyanhydrovobasinediol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Preliminary research suggests that this compound may possess valuable pharmacological properties, including potential anti-inflammatory and anticancer activities, making it a compound of interest for drug discovery and development.[1] Its mode of action is believed to involve the modulation of specific cellular receptors and biochemical pathways.[1]

These application notes provide detailed protocols for a tiered, cell-based screening approach to characterize the cytotoxic, apoptotic, and anti-inflammatory activities of this compound. The assays are designed to be robust, reproducible, and suitable for implementation by researchers in drug development.

Application Note 1: Assessment of Cytotoxic Activity

This protocol describes the use of the MTT assay to determine the cytotoxic effect of this compound on cancer cell lines. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound

Cell LineTissue of OriginIC₅₀ (µM) after 72h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma25.8
HeLaCervical Cancer18.5
HEK293Normal Embryonic Kidney> 100

Note: Data are hypothetical and for illustrative purposes only.

Workflow Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h for Attachment Seed->Incubate1 Prep_Cmpd Prepare Compound Dilutions Incubate1->Prep_Cmpd Treat Treat Cells with Compound Prep_Cmpd->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add DMSO to Solubilize Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Application Note 2: Quantifying Induction of Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a direct measurement of caspase activity is recommended. Caspases are proteases that are key mediators of apoptosis. This protocol uses a luminogenic substrate for caspase-3 and caspase-7, which are executioner caspases activated in the apoptotic cascade.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Incubate for a shorter duration (e.g., 12, 24, or 48 hours) to capture the apoptotic events before widespread cell death.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells).

    • Calculate the fold change in caspase activity by normalizing the readings of treated wells to the vehicle control.

Data Presentation: Apoptosis Induction by this compound

Treatment ConcentrationTime PointCaspase-3/7 Activity (Fold Change vs. Control)
1x IC₅₀ (15 µM)12 hours2.5
1x IC₅₀ (15 µM)24 hours4.8
1x IC₅₀ (15 µM)48 hours3.1
2x IC₅₀ (30 µM)24 hours6.2

Note: Data are hypothetical, based on MCF-7 cells, and for illustrative purposes only.

Signaling Pathway Visualization

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., TRAIL) Receptor Death Receptor Ligand->Receptor Casp8 Caspase-8 Receptor->Casp8 Casp37 Caspase-3/7 Casp8->Casp37 Compound N-Methoxyanhydro- vobasinediol Stress Cellular Stress (e.g., ROS) Compound->Stress Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2. Simplified intrinsic and extrinsic apoptosis signaling pathways.

Application Note 3: Screening for Anti-Inflammatory Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation.[5] Chronic activation of NF-κB is associated with inflammatory diseases and some cancers.[5] This protocol uses a reporter gene assay to screen for inhibitory effects of this compound on this pathway.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line and Transfection:

    • Use a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., Luciferase).

    • Seed the cells in a white, opaque-walled 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours prior to stimulation.

  • Pathway Stimulation:

    • Induce the NF-κB pathway by adding a known stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL).

    • Include controls: unstimulated cells, stimulated cells (positive control), and stimulated cells with a known inhibitor (e.g., Bay 11-7082).

    • Incubate for 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells according to the luciferase assay system manufacturer's protocol (e.g., Promega's Luciferase Assay System).

    • Add the luciferase substrate to the cell lysate.

    • Immediately measure the luminescence with a luminometer.

  • Data Analysis:

    • Normalize the luminescence of treated wells to the positive control (stimulated cells without the compound).

    • Calculate the percentage of inhibition of NF-κB activity.

Data Presentation: Inhibition of NF-κB Activity

Compound Concentration (µM)StimulantNF-κB Activity (% of Stimulated Control)% Inhibition
1TNF-α85.414.6
5TNF-α52.147.9
10TNF-α28.971.1
25TNF-α15.684.4

Note: Data are hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulant Stimulant (e.g., TNF-α) Receptor Receptor Stimulant->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NFκB (Inactive) NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB_p65->NFkB_nuc Translocation Compound N-Methoxyanhydro- vobasinediol Compound->IKK inhibits? IkB_NFkB->NFkB_p65 IκB degraded DNA NF-κB Response Element NFkB_nuc->DNA Gene Gene Transcription (Inflammatory Cytokines) DNA->Gene

Figure 3. Overview of the canonical NF-κB signaling pathway.

References

LC-MS/MS method for N-Methoxyanhydrovobasinediol detection.

Author: BenchChem Technical Support Team. Date: December 2025

An Advanced LC-MS/MS Method for the Sensitive Detection of N-Methoxyanhydrovobasinediol

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring indole (B1671886) alkaloid primarily isolated from plant species of the Apocynaceae family, such as Gelsemium elegans.[1] This compound is of significant interest in pharmacological research and drug development due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The protocol provides a comprehensive guide covering sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed method performance characteristics.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance data for the proposed LC-MS/MS method, demonstrating its suitability for the analysis of this compound in a biological matrix (e.g., human plasma).

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)Accuracy (%)Precision (RSD %)
LQC (0.3 ng/mL)98.54.2
MQC (50 ng/mL)101.22.8
HQC (80 ng/mL)99.13.5

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound92.7
Internal Standard (IS)95.1

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity ≥ 98%)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥ 99%)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Working Standards: Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Sample Preparation (Solid Phase Extraction):

    • Pre-condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 200 µL of plasma sample, add 20 µL of the IS working solution.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (C18) add_is->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample Preparation Workflow

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1.0 min: 10% B

      • 1.0-5.0 min: 10% to 90% B

      • 5.0-6.0 min: 90% B

      • 6.1-8.0 min: 10% B (re-equilibration)

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Capillary Voltage: 3.0 kV

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 339.2 -> Product ion (Q3) m/z (to be determined experimentally, e.g., 158.1)

      • Internal Standard: (To be determined based on the specific IS used)

G cluster_analysis LC-MS/MS Analysis Workflow lc Liquid Chromatography Separation (C18 Column) esi Electrospray Ionization (ESI+) lc->esi quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi->quad1 collision Quadrupole 2 (q2) Collision-Induced Dissociation quad1->collision quad3 Quadrupole 3 (Q3) Product Ion Selection collision->quad3 detector Detector quad3->detector data Data Acquisition and Analysis detector->data

References

Troubleshooting & Optimization

N-Methoxyanhydrovobasinediol stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N-Methoxyanhydrovobasinediol, along with troubleshooting for common experimental issues. The information is based on general best practices for alkaloid compounds and regulatory guidelines for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[1][2]. To maximize shelf-life, it is recommended to store the compound at -20°C. Protect from light and moisture.

Q2: How should I handle this compound in the laboratory?

A2: Handle this compound in a well-ventilated area.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, to avoid contact with skin and eyes.[1][2] Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools and prevent electrostatic discharge.[1]

Q3: My compound has changed color. Is it degraded?

A3: A change in color or physical appearance can be an indication of degradation. It is recommended to perform an analytical assessment, such as HPLC or LC-MS, to check the purity of the compound and identify any potential degradation products. Forced degradation studies can help to understand potential degradation pathways and the appearance of degradants.[3][4][5]

Q4: I am seeing unexpected peaks in my chromatogram. What could be the cause?

A4: Unexpected peaks can arise from several sources, including degradation of this compound, impurities in the solvent, or contamination of the analytical instrument. To troubleshoot, run a blank solvent injection to check for solvent impurities. Prepare a fresh solution of the compound and re-inject. If the peaks persist, it may indicate degradation. Compare the chromatogram to a reference standard if available. Performing forced degradation studies can help in identifying and characterizing potential degradation products.[3][4]

Q5: How can I assess the stability of this compound in my experimental conditions (e.g., in a specific solvent or buffer)?

A5: To assess the stability in a specific medium, you can conduct a short-term stability study. Prepare a solution of this compound in the desired solvent or buffer and store it under your experimental conditions. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC or LC-MS to monitor for any decrease in the parent compound peak area and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Bioassays
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.

    • Solvent Stability: Ensure the compound is stable in the solvent used for stock solutions. If unsure, perform a preliminary stability check as described in FAQ 5.

    • pH Sensitivity: Alkaloids can be sensitive to pH. Check the pH of your assay medium and assess if it might be contributing to degradation. Consider performing a pH stability profile.

    • Light Sensitivity: Protect solutions from light, especially if the experimental setup involves prolonged exposure. Use amber vials or cover the experimental setup with aluminum foil.

Issue 2: Inconsistent Quantification Results
  • Possible Cause: Degradation during sample preparation or analysis.

  • Troubleshooting Steps:

    • Control Temperature: Keep sample vials in a cooled autosampler to minimize degradation during the analytical run.

    • Minimize Freeze-Thaw Cycles: If using frozen stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.

    • Method Validation: Ensure your analytical method is validated for stability-indicating properties. This means the method should be able to separate the parent compound from its degradation products.[3]

Experimental Protocols

Protocol 1: Long-Term Stability Testing

This protocol is based on ICH guidelines for stability testing of active substances.[6][7][8]

  • Objective: To establish the re-test period for this compound under recommended storage conditions.

  • Materials:

    • At least three batches of this compound.

    • Appropriate container closure system that simulates the proposed packaging.[6]

    • Stability chambers set to the desired long-term storage conditions.

  • Method:

    • Place the samples of this compound in the stability chambers.

    • Test the samples at specified time intervals.

  • Testing Frequency:

    • Year 1: Every 3 months.

    • Year 2: Every 6 months.

    • Annually thereafter.[6][9]

  • Analytical Tests:

    • Appearance (visual inspection).

    • Purity (e.g., by HPLC, LC-MS).

    • Content of degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[4][5][10]

  • Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Method:

    • Prepare solutions of this compound (e.g., 1 mg/mL).

    • Apply the stress conditions for a defined period (e.g., 24, 48 hours).

    • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples by a suitable analytical method (e.g., LC-MS) to separate and identify the degradation products.

  • Target Degradation: Aim for 5-20% degradation of the active substance.[4][10]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature -20°C (Long-term)Minimizes chemical degradation.
2-8°C (Short-term)Suitable for working solutions for a limited period.
Light Protect from lightPrevents photodegradation.
Moisture Store in a dry placePrevents hydrolysis.
Atmosphere Store in a well-ventilated areaGeneral safety precaution.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 48 hours
Base Hydrolysis 0.1 M NaOH24 - 48 hours
Oxidation 3% H₂O₂24 hours
Thermal (Dry Heat) 80°C48 hours
Photostability 1.2 million lux hours & 200 Wh/m²As per ICH Q1B

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare solutions of This compound acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal Stress (Solid & Solution) prep->thermal photo Photostability (Light Exposure) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/ Dilute sampling->neutralize analysis LC-MS/HPLC Analysis neutralize->analysis pathways Identify Degradation Pathways analysis->pathways method_dev Develop Stability- Indicating Method analysis->method_dev

Caption: Workflow for a Forced Degradation Study.

stability_testing_workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing Schedule cluster_evaluation Evaluation batch Select ≥ 3 Batches of This compound package Package in appropriate container closure system batch->package long_term Long-Term (e.g., 25°C/60% RH or 30°C/65% RH) package->long_term accelerated Accelerated (e.g., 40°C/75% RH) package->accelerated time_points Pull samples at defined time points (0, 3, 6, 9, 12... months) long_term->time_points accelerated->time_points analytical Perform analytical tests (Appearance, Purity, Degradants) time_points->analytical data_analysis Analyze data and stability trends analytical->data_analysis shelf_life Establish re-test period or shelf life data_analysis->shelf_life

Caption: General Workflow for Long-Term Stability Testing.

References

Common issues with N-Methoxyanhydrovobasinediol solubility.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methoxyanhydrovobasinediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring indole (B1671886) alkaloid found in certain plant species, such as Gelsemium elegans.[1][2] It belongs to the vobasine (B1212131) class of alkaloids and is of interest in pharmacology and drug development for its potential therapeutic applications, including anti-inflammatory and anticancer activities.[2]

Q2: What are the general solubility characteristics of this compound and other indole alkaloids?

A2: this compound, as a free base, is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Generally, indole alkaloids are poorly soluble in neutral water but exhibit higher solubility in acidic aqueous solutions due to the protonation of their basic nitrogen atoms, which forms more soluble salts.[4][5][6]

Q3: I am having trouble dissolving this compound in an aqueous buffer for my in vitro assay. What could be the reason?

A3: Difficulty in dissolving this compound in aqueous buffers is a common issue. This is likely because the compound is in its free base form, which has low water solubility.[5][6] The pH of your buffer, the presence of salts, and the final concentration of the compound can all affect its solubility.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q5: Are there any stability concerns I should be aware of when working with this compound?

A5: Like many alkaloids, this compound may be sensitive to light, temperature, and pH. It is advisable to store stock solutions in the dark at low temperatures (-20°C or -80°C). Alkaloids can also react with carbon dioxide in the air to form carbonate salts, so it is good practice to store them under an inert atmosphere (e.g., nitrogen or argon) if possible.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: Compound precipitates out of solution upon dilution into aqueous buffer.
  • Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is not sufficient to keep it dissolved.

  • Solution:

    • Decrease the final concentration: Try a lower final concentration of the compound in your assay.

    • Increase the organic solvent percentage: If your experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol). Be mindful of the solvent tolerance of your cells or assay components.

    • Use a solubilizing agent: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[7][8]

    • pH adjustment: If your assay can tolerate it, lowering the pH of the aqueous buffer may increase the solubility of the alkaloid.[5]

Issue 2: The powdered compound does not dissolve in the chosen organic solvent.
  • Cause: The chosen solvent may not be optimal, or the compound may require energy to dissolve.

  • Solution:

    • Try a different solvent: Refer to the solubility data table below for alternative organic solvents.

    • Apply gentle heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

    • Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.

    • Vortexing: Vigorous mixing can also help to dissolve the compound.

Issue 3: Inconsistent results between experiments.
  • Cause: This could be due to incomplete dissolution or precipitation of the compound over time.

  • Solution:

    • Ensure complete dissolution: Before each experiment, visually inspect your stock and working solutions for any precipitate.

    • Prepare fresh dilutions: Prepare working solutions fresh from the stock solution for each experiment.

    • Filter sterilize: If necessary, filter your stock solution through a 0.22 µm filter to remove any undissolved particles.

Logical Troubleshooting Workflow

G start Solubility Issue Encountered check_solvent Is the compound in an organic solvent? start->check_solvent check_aqueous Is the compound in an aqueous buffer? check_solvent->check_aqueous Yes dissolve_organic Dissolve in recommended organic solvent (e.g., DMSO) check_solvent->dissolve_organic No check_precipitate Precipitate forms upon dilution? check_aqueous->check_precipitate sonicate_heat Apply sonication or gentle heat dissolve_organic->sonicate_heat sonicate_heat->check_aqueous lower_conc Lower final concentration check_precipitate->lower_conc Yes success Solubility Achieved check_precipitate->success No adjust_ph Adjust buffer pH (if possible) lower_conc->adjust_ph add_solubilizer Use solubilizing agents adjust_ph->add_solubilizer fail Consult further literature for this specific compound add_solubilizer->fail G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Alkaloid_H Alkaloid-H+ (Protonated Salt) Soluble Soluble in Water Alkaloid_H->Soluble Forms ionic interactions with water Alkaloid Alkaloid (Free Base) Alkaloid_H->Alkaloid - H+ Alkaloid->Alkaloid_H + H+ Insoluble Insoluble in Water Alkaloid->Insoluble Hydrophobic nature dominates

References

Optimizing N-Methoxyanhydrovobasinediol concentration for cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of N-Methoxyanhydrovobasinediol in cytotoxicity assays. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring indole (B1671886) alkaloid compound extracted from certain medicinal plant species, such as those from the Apocynaceae family.[1] It is of significant interest in pharmacology and drug development due to its potential anti-inflammatory and anticancer activities.[1] Researchers are investigating it as a lead compound for new therapeutic agents because of its ability to modulate key biochemical pathways.[1]

Q2: How should I dissolve and store this compound?

Proper dissolution and storage are critical for experimental success. This compound is soluble in solvents like DMSO, Chloroform, Dichloromethane, and Ethyl Acetate.[2] For in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most common choice.

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

  • Working Solution: Dilute the stock solution in a complete cell culture medium to the final desired concentrations immediately before use.

Q3: What is the recommended starting concentration range for a cytotoxicity assay?

The optimal concentration is cell-line and assay-dependent. A wide concentration range should be tested initially to determine the compound's cytotoxic potential and estimate its IC50 (half-maximal inhibitory concentration) value.[4]

  • Initial Range-Finding: Test a broad range of concentrations, typically using serial dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).[4][5]

  • Refined Assay: Once an effective range is identified, perform a more detailed dose-response experiment with more concentrations centered around the estimated IC50.

Q4: Which cytotoxicity assay is best for this compound?

The choice of assay depends on the compound's properties and the experimental goals. Since this compound is a natural product, it's important to consider potential interference with assay reagents.[6]

  • Metabolic Assays (e.g., MTT, MTS): These are common, colorimetric assays that measure metabolic activity as an indicator of cell viability.[7][8][9] They are a good starting point, but controls are needed to check for interference. The MTT assay, for instance, relies on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, an indicator of metabolically active cells, and are generally less susceptible to color interference from natural compounds.[6][10]

  • Membrane Integrity Assays (e.g., LDH Release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, providing a marker for cytotoxicity.[6][11]

Q5: How long should I expose cells to the compound?

The optimal exposure time can vary based on the compound's mechanism of action.[4] It is recommended to perform a time-course experiment to determine the ideal duration for observing the desired cytotoxic effect.[4]

  • Typical Time Points: 24, 48, and 72 hours are standard incubation times used in cytotoxicity studies.[4][12]

Experimental Protocols & Data

Workflow for Optimizing this compound Concentration

G cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding Experiment cluster_definitive Phase 3: Definitive IC50 Assay prep_stock Prepare 10mM Stock in 100% DMSO prep_cells Culture & Seed Cells (e.g., 5,000-10,000 cells/well) range_treat Treat cells with broad concentration range (0.1µM - 100µM) prep_cells->range_treat range_incubate Incubate for 48h range_treat->range_incubate range_assay Perform MTT Assay range_incubate->range_assay range_analyze Analyze Data & Estimate IC50 range_assay->range_analyze def_treat Treat cells with narrow range around estimated IC50 (e.g., 8-10 concentrations) range_analyze->def_treat def_incubate Incubate (24h, 48h, 72h) def_treat->def_incubate def_assay Perform Selected Assay def_incubate->def_assay def_calc Calculate Final IC50 Values def_assay->def_calc

Caption: Experimental workflow for determining the IC50 of this compound.

Table 1: Recommended Starting Parameters for Cytotoxicity Assays
ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.[4]
Solvent DMSOThis compound is soluble in DMSO.[2]
Final Solvent Conc. < 0.5% (v/v)High solvent concentrations can induce cytotoxicity, confounding results.[4]
Initial Conc. Range 0.1 µM to 100 µMA wide range is necessary to identify the effective dose of a novel compound.[4]
Incubation Times 24, 48, 72 hoursAllows for characterization of time-dependent cytotoxic effects.[4]
Controls Untreated, Vehicle (Solvent), Compound-onlyEssential for data normalization and identifying assay interference.[6]
Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a standard method for assessing cell viability.[4][13]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from your DMSO stock.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (<0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle control, or medium-only control.

  • Incubation:

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[3][4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the media-only control (background) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Cytotoxicity Assays

ProblemPotential Cause(s)Recommended Solution(s)
No Cytotoxic Effect Observed • Concentration too low.• Incubation time is too short.• Compound has poor solubility or stability in media.• The chosen cell line is resistant.• Test a higher concentration range.[4]• Increase the incubation time (e.g., up to 72h).[4]• Visually inspect wells for precipitate under a microscope. Consider using sonication or filtration for the stock solution.[6]• Verify activity in a different, potentially more sensitive cell line.[4]
High Background Absorbance • Compound interferes with the assay (e.g., it is colored or has reducing properties).• Microbial contamination.• Compound precipitation scattering light.• Run "compound-only" controls (wells with compound in media but no cells) and subtract their absorbance values.[6]• Test for mycoplasma and other contaminants.[3]• If precipitation is observed, try to improve solubility or switch to a different assay format (e.g., ATP-based).[6]
Inconsistent Results / Poor Reproducibility • Variation in cell seeding density.• Use of cells with high or inconsistent passage numbers.• "Edge effects" in the 96-well plate.• Reagents not prepared freshly or stored improperly.• Ensure a homogenous single-cell suspension before seeding.• Use cells within a consistent and limited passage number range.[3]• Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or media to maintain humidity.[3][4]• Prepare fresh reagents when possible and avoid multiple freeze-thaw cycles of stock solutions.[3]
Bell-Shaped Dose-Response Curve • At high concentrations, the compound may precipitate out of solution.• Off-target effects or complex biological responses at higher doses.• Check for precipitation at high concentrations.[6]• Consider the possibility of a non-classical dose-response and analyze the data accordingly.

Potential Signaling Pathway

While the precise mechanism of this compound is still under investigation, as an alkaloid with potential anticancer activity, it may modulate signaling pathways critical for cell survival and apoptosis.[1] The diagram below illustrates a hypothetical mechanism where the compound inhibits a pro-survival pathway and promotes apoptosis.

G cluster_pathway Hypothetical Signaling Pathway Modulation GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt ProSurvival Cell Survival & Proliferation Akt->ProSurvival Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound N-Methoxyanhydro- vobasinediol Compound->Akt Inhibition Compound->Casp9 Activation

Caption: Hypothetical mechanism of this compound inducing cytotoxicity.

References

Troubleshooting N-Methoxyanhydrovobasinediol precipitation in media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methoxyanhydrovobasinediol. The following information is designed to address common issues, particularly precipitation, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring indole (B1671886) alkaloid derived from plants of the Apocynaceae family.[1] It is a compound of interest in pharmacology and drug development due to its potential anti-inflammatory and anticancer activities.[1][2] Its mechanism of action is thought to involve the modulation of key biochemical pathways through interactions with specific cellular receptors and enzymes.[1]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3]

Q3: Why is my this compound precipitating when I add it to my cell culture media?

Precipitation of this compound in aqueous cell culture media is a common issue for poorly soluble compounds. This typically occurs when a concentrated stock solution (usually in DMSO) is diluted into the aqueous environment of the media, and the final concentration of the compound exceeds its solubility limit. This can be influenced by several factors, including the final concentration of the compound, the concentration of the DMSO solvent, the temperature of the media, and interactions with media components.

Q4: What is the maximum recommended concentration of DMSO in cell culture media?

While some studies have shown that DMSO concentrations up to 1.4% may not affect cell growth, it is generally recommended to keep the final DMSO concentration in your cell culture media at or below 0.5% to avoid cytotoxic effects.[4][5] Some cell lines may be more sensitive, and it is best to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Media

Cause: The most common reason for immediate precipitation is the rapid change in solvent environment when a concentrated DMSO stock of a hydrophobic compound is added to the aqueous-based cell culture media. This is often referred to as "crashing out."

Solutions:

  • Reduce the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

  • Optimize Dilution Technique:

    • Always add the compound stock solution to the media, not the other way around.

    • Add the stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even distribution.

    • Consider a serial dilution approach. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed media, and then add this to your final volume.

  • Pre-warm Your Media: Ensure your cell culture media is at 37°C before adding the compound. The solubility of many compounds decreases at lower temperatures.

Issue: Delayed Precipitation (After a Few Hours or Days in Culture)

Cause: Delayed precipitation can be due to compound instability in the aqueous environment over time, interactions with media components, or an increase in compound concentration due to media evaporation.

Solutions:

  • Media Changes: For long-term experiments, perform regular media changes with freshly prepared this compound-containing media (e.g., every 24-48 hours).

  • Media Formulation: If you suspect interactions with media components, consider using a different basal media formulation or a serum-free media if it is compatible with your cell line.

  • Control Evaporation: Ensure proper humidification in your incubator to minimize media evaporation, which can concentrate the compound over time.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₆N₂O₂
Molecular Weight338.4 g/mol [1]
AppearancePowder[3]
Known SolventsDMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
pKa (Predicted)8.47 ± 0.20[3]

Table 2: General Recommendations for Final DMSO Concentration in Cell Culture

DMSO ConcentrationPotential Effect on CellsRecommendation
> 1%High risk of cytotoxicity for many cell lines.[4][5]Avoid
0.5% - 1%May cause stress or some cytotoxicity to sensitive cell lines.[4][5]Use with caution; test for cell line-specific effects.
≤ 0.5%Generally considered safe for most cell lines.[4][5]Recommended
< 0.1%Minimal to no effect on cell viability.Ideal for sensitive assays.

Experimental Protocols & Workflows

Recommended Workflow for Preparing this compound for Cell Culture

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment cluster_3 Troubleshooting prep_stock 1. Prepare High-Concentration Stock in 100% DMSO dissolve 2. Ensure Complete Dissolution (Vortex/Sonicate) prep_stock->dissolve serial_dilution 4. Perform Serial Dilution of Stock into Pre-warmed Media dissolve->serial_dilution Use concentrated stock warm_media 3. Pre-warm Cell Culture Media to 37°C warm_media->serial_dilution visual_inspect 5. Visually Inspect for Precipitation serial_dilution->visual_inspect add_to_cells 6. Add Final Working Solution to Cells visual_inspect->add_to_cells If solution is clear precipitate_observed Precipitation Observed visual_inspect->precipitate_observed troubleshoot Go to Troubleshooting Guide precipitate_observed->troubleshoot

Caption: Workflow for preparing this compound for cell culture experiments.

Troubleshooting Logic for Precipitation

G cluster_0 Immediate Precipitation cluster_1 Delayed Precipitation cluster_2 Solutions start Precipitation Observed q_conc Is final concentration high? start->q_conc q_instability Long incubation time? start->q_instability q_dilution Was dilution rapid? q_conc->q_dilution sol_conc Lower Final Concentration q_conc->sol_conc Yes q_temp Was media cold? q_dilution->q_temp sol_dilution Use Slow, Serial Dilution q_dilution->sol_dilution Yes sol_temp Pre-warm Media to 37°C q_temp->sol_temp Yes q_evaporation Is media evaporating? q_instability->q_evaporation sol_media_change Frequent Media Changes q_instability->sol_media_change Yes q_interaction Potential media interaction? q_evaporation->q_interaction sol_humidify Ensure Proper Humidification q_evaporation->sol_humidify Yes sol_media_type Try Different Media q_interaction->sol_media_type Possible

Caption: Troubleshooting decision tree for this compound precipitation.

References

Technical Support Center: N-Methoxyanhydrovobasinediol Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of N-Methoxyanhydrovobasinediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring alkaloid compound isolated from Gelsemium elegans.[1][2][3] As with many natural products, it may possess interesting pharmacological properties. However, its therapeutic potential can be limited by poor bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low bioavailability can be caused by poor absorption, significant first-pass metabolism, or rapid excretion.

Q2: What are the initial steps to assess the bioavailability of this compound?

The initial assessment involves determining the absolute bioavailability by comparing the plasma concentration of the compound after oral and intravenous (IV) administration. This requires a validated analytical method, typically LC-MS/MS, to quantify this compound in plasma samples.

Q3: What are the common reasons for poor oral bioavailability of a compound like this compound?

Common reasons for poor oral bioavailability include:

  • Poor aqueous solubility: The compound may not dissolve well in the gastrointestinal fluids, limiting its absorption.

  • Low intestinal permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.

  • Extensive first-pass metabolism: The compound may be heavily metabolized in the liver before it reaches systemic circulation.[4]

  • Efflux by transporters: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.

Q4: What general strategies can be employed to improve the bioavailability of a research compound?

Several strategies can be explored to enhance bioavailability:[5][6][7][8][9]

  • Formulation Development:

    • Lipid-based formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[6]

    • Nanoparticle formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and improve absorption.[6]

    • Amorphous solid dispersions: Converting the crystalline form of the drug to a more soluble amorphous form can enhance dissolution.[6]

  • Chemical Modification:

    • Prodrug approach: Modifying the chemical structure to create a prodrug that is converted to the active compound in the body can improve solubility or permeability.[7]

  • Use of Excipients:

    • Permeation enhancers: These can be included in the formulation to increase intestinal permeability.

    • Metabolism inhibitors: Co-administration with inhibitors of specific metabolic enzymes (e.g., cytochrome P450) can reduce first-pass metabolism.

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of this compound after oral administration.
Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Determine the solubility of this compound at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, 6.8). 2. Experiment with formulation strategies:     a. Prepare a simple solution in a water-miscible co-solvent (e.g., PEG 400, propylene (B89431) glycol).     b. Formulate as a suspension with micronized particles.     c. Explore lipid-based formulations if the compound is lipophilic (high LogP).
Low Intestinal Permeability 1. Conduct an in vitro Caco-2 permeability assay. This will determine the apparent permeability coefficient (Papp) and the efflux ratio. 2. If the efflux ratio is high (>2), consider co-administration with a P-glycoprotein inhibitor (e.g., verapamil, though clinical relevance needs consideration) in preclinical models to confirm P-gp involvement.
Extensive First-Pass Metabolism 1. Perform an in vitro metabolic stability assay using liver microsomes (human, rat, mouse). This will determine the intrinsic clearance of the compound. 2. If metabolic stability is low, try to identify the major metabolizing enzymes (e.g., using specific CYP450 inhibitors). This information can guide chemical modifications to block metabolic sites.
Problem 2: In vitro assays suggest good solubility and permeability, but in vivo bioavailability remains low.
Possible Cause Troubleshooting Steps
Gut Wall Metabolism 1. Investigate metabolism in intestinal microsomes or S9 fractions. The enzymes in the intestinal wall can also contribute to first-pass metabolism.
Biliary Excretion 1. In preclinical animal models, perform a bile duct cannulation study to quantify the amount of parent compound and metabolites excreted in the bile.[10] High biliary excretion can significantly limit oral bioavailability.
Chemical Instability in GI Tract 1. Assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Degradation in the acidic environment of the stomach or enzymatic degradation in the intestine can reduce the amount of drug available for absorption.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the rate of metabolism of this compound in liver microsomes.

Materials:

  • This compound

  • Liver microsomes (from the species of interest)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and this compound (final concentration typically 1 µM) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold ACN containing the IS.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of this compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Hypothetical Physicochemical and ADME Properties of this compound

ParameterValueImplications for Bioavailability
Molecular Weight338.44 g/mol Favorable (within Lipinski's rule of 5)
LogP3.5Indicates good lipophilicity, but may have low aqueous solubility
Aqueous Solubility (pH 7.4)< 10 µg/mLPoor solubility is a likely barrier to absorption
Caco-2 Permeability (Papp A→B)0.5 x 10⁻⁶ cm/sLow permeability
Efflux Ratio (Papp B→A / A→B)4.0Suggests active efflux (e.g., by P-glycoprotein)
Liver Microsome t½15 minRapid metabolism, suggesting high first-pass clearance

Table 2: Example Results from a Preclinical Bioavailability Study in Rats (5 mg/kg dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Absolute Bioavailability (%)
IV Solution8500.081275100
Oral Suspension451.01209.4
SEDDS Formulation1500.545035.3

Visualizations

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Analysis & Decision Sol Solubility & Permeability Assays MetStab Metabolic Stability (Microsomes, S9) Formulate Design Formulations (e.g., SEDDS, Nanoparticles) Sol->Formulate Low Solubility/ Permeability MetStab->Formulate High Clearance PK_Study Preclinical PK Study (Oral vs. IV) Formulate->PK_Study Data Analyze Plasma Samples (LC-MS/MS) PK_Study->Data Analyze Calculate PK Parameters & Bioavailability Data->Analyze Decision Proceed with Lead Formulation? Analyze->Decision Decision->Formulate No, Optimize

Caption: Workflow for assessing and improving the bioavailability of a new chemical entity.

Signaling_Pathway cluster_GI Gastrointestinal Tract cluster_Metabolism First-Pass Metabolism cluster_Circulation Systemic Circulation Drug_Oral Oral Administration of This compound Dissolution Dissolution in GI Fluids Drug_Oral->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Solubility_Barrier Poor Solubility Dissolution->Solubility_Barrier PortalVein Portal Vein Circulation Absorption->PortalVein Permeability_Barrier Low Permeability/ Efflux Absorption->Permeability_Barrier Liver Liver Metabolism (CYP450s) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Drug that escapes metabolism Metabolism_Barrier High Hepatic Extraction Liver->Metabolism_Barrier

References

N-Methoxyanhydrovobasinediol degradation pathways and byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: As of December 2025, there is a significant lack of publicly available scientific literature detailing the specific degradation pathways and byproducts of N-Methoxyanhydrovobasinediol. The information that is accessible primarily identifies it as an alkaloid isolated from Gelsemium elegans but does not provide details on its stability or degradation profile.

The following content is a generalized framework based on common stability issues and analytical approaches for natural product compounds. Researchers should adapt these as a starting point for their own investigations into this compound.

Frequently Asked Questions (FAQs)

Q1: My analytical standard of this compound is showing decreasing purity over time. What are the likely causes?

A1: Without specific degradation data for this compound, we can hypothesize potential causes based on general alkaloid chemistry. Degradation is likely influenced by factors such as:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of ester or ether functional groups.

  • Oxidation: Exposure to air (oxygen), light, or oxidizing agents can modify the molecule.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

  • Thermal Degradation: High temperatures during storage or analysis can cause decomposition.

Troubleshooting Steps:

  • Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (e.g., -20°C or -80°C). The storage solvent should be anhydrous and of high purity.

  • Solvent Purity: Use high-purity, degassed solvents for sample preparation to minimize oxidative and hydrolytic degradation.

  • Inert Atmosphere: If the compound is highly sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I determine if these are degradation byproducts?

A2: The appearance of new peaks suggests the formation of related substances, which could be isomers or degradation products.

Troubleshooting and Identification Workflow:

  • Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in generating the potential degradation byproducts.

  • Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., LC-QTOF-MS or LC-Orbitrap-MS) to determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This can provide elemental composition and help propose structures for the byproducts.

  • Tandem MS (MS/MS): Fragment the parent ion and the byproduct ions to compare their fragmentation patterns. Commonalities in fragments can indicate a structural relationship.

Troubleshooting Guides

Issue: Inconsistent quantification of this compound in biological matrices.

  • Possible Cause 1: Matrix Effects in Mass Spectrometry.

    • Solution: Develop a robust sample preparation method to remove interfering substances. Options include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.

  • Possible Cause 2: In-process Degradation.

    • Solution: Minimize the time between sample collection, processing, and analysis. Keep samples on ice or at 4°C during processing. Evaluate the stability of this compound in the biological matrix at various temperatures to understand its short-term stability.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions and to generate its potential degradation byproducts.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Sample Analysis: After exposure to stress conditions, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, typically HPLC-UV-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Use MS and MS/MS data to propose structures for the major degradation byproducts.

Data Presentation

Since no quantitative data is available in the literature, a template for presenting forced degradation results is provided below.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24hData to be generatedData to be generatedData to be generated
0.1 M NaOH, 60°C, 24hData to be generatedData to be generatedData to be generated
3% H₂O₂, RT, 24hData to be generatedData to be generatedData to be generated
UV Light ExposureData to be generatedData to be generatedData to be generated
80°C, 48hData to be generatedData to be generatedData to be generated

Visualizations

As no specific degradation pathways are known, a generalized workflow for identifying degradation byproducts is presented.

Degradation_Analysis_Workflow cluster_stress Forced Degradation cluster_analysis Analytical Workflow Acid Acid Hydrolysis LCMS LC-MS Analysis Acid->LCMS Inject for Analysis Base Base Hydrolysis Base->LCMS Inject for Analysis Oxidation Oxidation (H2O2) Oxidation->LCMS Inject for Analysis Photo Photolysis (UV/Vis) Photo->LCMS Inject for Analysis Thermal Thermal Stress Thermal->LCMS Inject for Analysis MSMS MS/MS Fragmentation LCMS->MSMS Select Precursor Ions Byproducts Degradation Byproducts LCMS->Byproducts Structure Structure Elucidation MSMS->Structure Interpret Spectra Parent This compound (Parent Compound) Parent->Acid Expose to Stress Parent->Base Expose to Stress Parent->Oxidation Expose to Stress Parent->Photo Expose to Stress Parent->Thermal Expose to Stress Byproducts->MSMS

Caption: Workflow for Forced Degradation and Byproduct Identification.

This document serves as a foundational guide. All experimental procedures should be tailored to the specific properties of this compound as they are discovered through empirical investigation.

Avoiding interference of N-Methoxyanhydrovobasinediol in fluorescence assays.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Methoxyanhydrovobasinediol (N-MAD) is a hypothetical compound created for this guide. The data and protocols are representative of challenges with novel fluorescent compounds and are for illustrative purposes.

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound (N-MAD), a compound known to exhibit intrinsic fluorescence that can interfere with common fluorescence-based assays.

Troubleshooting Guide

This section addresses specific issues you may encounter when using N-MAD in your experiments.

Issue 1: High Background Fluorescence in My Assay

Q1: I'm observing unusually high background fluorescence in my assay wells containing N-MAD, even in my negative controls. What's causing this?

A1: High background is likely due to the intrinsic fluorescence, or autofluorescence, of N-MAD itself.[1][2][3] Many organic molecules, like N-MAD, can absorb light at one wavelength and emit it at another, a property that can interfere with the fluorescent probes used in your assay.[4][5][6] The first step is to characterize this interference.[7]

Recommended Actions:

  • Run a Compound-Only Control: Prepare a sample containing only N-MAD in your assay buffer (without your fluorescent probe or other reagents). Measure the fluorescence using the same filter set or wavelength settings as your main experiment. This will confirm that N-MAD is the source of the signal.[3][8]

  • Characterize N-MAD's Spectrum: Determine the excitation and emission spectra of N-MAD. This is a critical step to understand the spectral overlap with your assay's fluorophore.

Experimental Protocol: Characterizing N-MAD's Fluorescence Spectrum
  • Preparation: Prepare a solution of N-MAD in your assay buffer at the highest concentration used in your experiments.

  • Excitation Scan: Using a spectrofluorometer, set the emission monochromator to the peak emission wavelength of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 300-600 nm) to find the peak excitation of N-MAD.

  • Emission Scan: Set the excitation monochromator to the peak excitation wavelength of N-MAD (determined in the previous step) and scan a range of emission wavelengths to find its emission peak.

  • Analysis: Plot the intensity versus wavelength for both scans. The resulting spectra define N-MAD's fluorescence profile and will help you choose spectrally distinct probes.[1]

Issue 2: My Signal-to-Noise Ratio is Too Low

Q2: I've confirmed N-MAD is autofluorescent, and it's masking the signal from my probe, leading to a poor signal-to-noise ratio. How can I improve this?

A2: Once you've characterized N-MAD's spectral properties, you can use several strategies to mitigate its interference and improve your signal quality.

Strategy 1: Spectral Separation

The most effective approach is to separate the N-MAD signal from your probe's signal based on wavelength.

  • Choose a Red-Shifted Fluorophore: Autofluorescence from compounds is often strongest in the blue-green region of the spectrum.[2][3] Switching to a probe that excites and emits at longer, red-shifted wavelengths (e.g., far-red or near-infrared) can often resolve the issue, as N-MAD's fluorescence is likely to be weaker in this region.[4][5][9]

Strategy 2: Signal Subtraction & Correction

If changing fluorophores is not possible, you can mathematically correct for the interference.

  • Include a "Compound + No Probe" Control: For every plate, include control wells with cells/reagents and N-MAD, but without your fluorescent probe.

  • Subtract Background: The average fluorescence intensity from these control wells can be subtracted from the signal of your experimental wells. This assumes the interference is additive.

Strategy 3: Spectral Unmixing

For complex cases with significant spectral overlap, spectral unmixing is a powerful computational technique used to separate the signals from multiple fluorophores, including unwanted autofluorescence.[10][11][12]

  • How it Works: This method requires a spectral microscope or plate reader that can capture the entire emission spectrum from each sample.[12][13] By providing the instrument with a "reference spectrum" for each component (your probe and N-MAD), an algorithm can calculate the true contribution of each one to the total signal.[10][12][13]

Frequently Asked Questions (FAQs)

Q3: At what concentration does N-MAD start to interfere with fluorescence assays?

A3: The concentration at which N-MAD interferes depends on its quantum yield and the sensitivity of your assay.[6] Interference is more likely when N-MAD is used at high concentrations (e.g., >10 µM) while the assay fluorophore is at a very low concentration (e.g., in the nanomolar range).[5][6][14]

Q4: Can I use quenching agents to reduce N-MAD's autofluorescence?

A4: While commercial quenching agents exist, they are typically used for reducing autofluorescence from biological samples (e.g., tissue) and may not be suitable for compound-specific interference.[1][2] Furthermore, a quenching agent could interfere with your assay's chemistry or the function of your fluorescent probe. It is generally better to use spectral or computational correction methods.

Q5: My assay measures a decrease in fluorescence (quenching). How does N-MAD's autofluorescence affect this?

A5: In a quenching-based assay, the autofluorescence of N-MAD can mask the signal decrease, leading to false-negative results.[6][9] The compound's fluorescence adds a constant positive signal, making it difficult to detect the subtle drop in fluorescence from your probe. In this scenario, background subtraction is essential.

Q6: Besides autofluorescence, are there other ways N-MAD could interfere with my assay?

A6: Yes. Highly concentrated or colored compounds can cause an "inner filter effect," where the compound absorbs the excitation light intended for your fluorophore or the emitted light from it.[14] This can lead to artificially low signals (quenching). Running absorbance scans of N-MAD at your assay's excitation and emission wavelengths can help identify this potential issue.[14]

Data & Visualizations

Quantitative Data Summary

The following table summarizes the hypothetical spectral properties of N-MAD and suggests compatible fluorophore choices to minimize interference.

PropertyThis compound (N-MAD)Recommended Assay Fluorophore
Peak Excitation (Ex) ~420 nm> 620 nm
Peak Emission (Em) ~510 nm (Broad)> 650 nm
Optimal Filter Set Blue (e.g., DAPI/FITC channel)Far-Red (e.g., Cy5 channel)
Interference Potential High in Green/Yellow ChannelsLow in Far-Red/NIR Channels

Diagrams and Workflows

G cluster_pathway Hypothetical N-MAD Signaling Pathway Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates N_MAD N-MAD N_MAD->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway involving N-MAD.

G cluster_workflow Workflow for Correcting N-MAD Interference A Run Assay with N-MAD B High Background Observed? A->B C Run Controls: 1. N-MAD only 2. Unstained sample B->C Yes D Characterize N-MAD Ex/Em Spectrum C->D E Significant Spectral Overlap? D->E F Option 1: Switch to Red-Shifted Fluorophore E->F Yes G Option 2: Use Background Subtraction Control E->G Yes H Option 3: Perform Spectral Unmixing E->H Yes I Acquire Corrected Data F->I G->I H->I

Caption: Experimental workflow for addressing N-MAD interference.

G cluster_logic Troubleshooting Logic Tree Start Problem: Inaccurate Data Check1 Is N-MAD Present? Start->Check1 Check2 Is Background High? Check1->Check2 Yes Sol3 Issue is unrelated to N-MAD. Check other assay parameters. Check1->Sol3 No Check3 Is Signal Low? Check2->Check3 No Sol1 Suspect N-MAD Autofluorescence Check2->Sol1 Yes Sol2 Suspect Inner Filter Effect (Quenching) Check3->Sol2 Yes Action1 Perform Spectral Characterization and Background Subtraction Sol1->Action1 Action2 Measure N-MAD Absorbance. Lower Concentration if Possible. Sol2->Action2

Caption: Decision tree for troubleshooting N-MAD related issues.

References

Best practices for handling and weighing N-Methoxyanhydrovobasinediol powder.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methoxyanhydrovobasinediol. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and accurate handling of this potent indole (B1671886) alkaloid powder. This compound is a naturally occurring alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] It is of significant interest in pharmacology for its potential therapeutic effects, including anti-inflammatory and anticancer activities.[1]

Due to its potency and potential sensitivity to environmental conditions, adherence to best practices during handling and weighing is critical for experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound is a naturally occurring indole alkaloid with the chemical formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol .[1] As a potent powder, it requires careful handling to avoid inhalation and skin contact. It is presumed to be sensitive to moisture (hygroscopic) and air (oxygen), which can degrade the compound and affect experimental results.

Q2: What are the recommended storage conditions for this compound powder?

A2: To ensure stability, the powder should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light.[3] For long-term storage, refrigeration or freezing is recommended. Always allow the container to equilibrate to room temperature before opening to prevent condensation.[4]

Table 1: Recommended Storage Conditions

ConditionShort-Term (≤ 1 month)Long-Term (> 1 month)
Temperature 2-8°C (Refrigerated)-20°C (Frozen)
Atmosphere Tightly sealed, inert gas (Argon/Nitrogen)Tightly sealed, inert gas (Argon/Nitrogen)
Light Protected from light (Amber vial)Protected from light (Amber vial)
Moisture Store with desiccantStore with desiccant in a dry location

Q3: What personal protective equipment (PPE) is required when handling this powder?

A3: Standard laboratory PPE is mandatory, including a fastened lab coat, safety glasses, and nitrile gloves.[5] If the compound is determined to be highly toxic or fatal in contact with skin, wearing two pairs of gloves is recommended.[5] All handling of the dry powder should be performed in a certified chemical fume hood, ventilated balance enclosure, or glovebox to prevent inhalation.[3][5]

Q4: How can I minimize electrostatic effects when weighing the powder?

A4: Electrostatic charges can cause powder to disperse and lead to inaccurate readings.[4] To mitigate this, use anti-static weigh boats or glass vessels.[4][6] An anti-static gun can also be used to neutralize charges on the container and spatula before weighing.[4] Maintaining a relative humidity above 60% in the weighing area can also help, though this may not be suitable for hygroscopic materials.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and weighing of this compound powder.

Issue 1: The balance reading is unstable and continuously drifting.

  • Possible Cause 1: Temperature Differences. Weighing a sample that is colder or warmer than the ambient temperature of the balance will cause the reading to drift.[4] A cold sample will appear heavier, while a warm one will appear lighter.[4]

    • Solution: Always allow the container of this compound to equilibrate to the room temperature of the balance before opening and weighing. Use tweezers or forceps to handle the container to avoid transferring body heat.[4]

  • Possible Cause 2: Hygroscopicity. The powder may be absorbing moisture from the air, causing the weight to steadily increase.[6][7]

    • Solution: Work quickly and handle the powder in a controlled, low-humidity environment, such as a glovebox or a nitrogen-purged glove bag.[8][9] If these are unavailable, weigh the powder in a capped vial rather than on open weigh paper. Weigh by difference: seal the vial, place it on the tared balance, record the mass, remove the desired amount of powder in a fume hood, reseal the vial, and re-weigh. The difference is the mass of the powder removed.

  • Possible Cause 3: Air Drafts. The airflow from a chemical fume hood or ventilation system can cause fluctuations in a sensitive analytical balance.[10]

    • Solution: Use a balance with a draft shield and ensure all doors are closed. If weighing in a fume hood, a ventilated balance enclosure or a "tare method" is recommended.[5][11] This involves taring a sealed container, adding the powder inside the fume hood, closing the container, and then moving it back to the balance for the final weight measurement.[5][11]

Table 2: Troubleshooting Weighing Instability

SymptomPossible CauseRecommended Solution
Reading drifts consistently up or down Temperature difference between sample and balanceAcclimatize sample to room temperature for at least 30 minutes.
Reading consistently increases over time Absorption of atmospheric moisture (hygroscopicity)Weigh in a glovebox or use a capped vial and weigh by difference.
Reading fluctuates randomly Air drafts or vibrationUse a draft shield. Weigh during times of low lab traffic. Consider a ventilated balance enclosure.
Reading jumps or is non-repeatable Electrostatic chargeUse an anti-static gun on the container and tools. Use anti-static weigh boats.

Issue 2: The powder is difficult to transfer and appears "clumpy."

  • Possible Cause: Moisture Absorption. The powder has likely been exposed to ambient air and has absorbed moisture, leading to clumping.

    • Solution: The best practice is to use a fresh, unopened vial of the compound. If that is not possible, the material may need to be dried under a high vacuum. However, this should only be done after confirming the thermal stability of this compound. Always handle the powder under an inert atmosphere to prevent future moisture absorption.[12]

Experimental Protocols

Protocol 1: Accurate Weighing of this compound for In Vitro Assay Preparation

This protocol details the steps for accurately weighing a small quantity (e.g., 1-5 mg) of the powder to prepare a stock solution.

Materials:

  • This compound powder in a sealed vial

  • Analytical balance (readability of at least 0.1 mg)

  • Anti-static spatula and weigh boat (or glass vial with cap)

  • Calibrated pipettes

  • Anhydrous solvent (e.g., DMSO)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE. Ensure the analytical balance is level, calibrated, and located in a draft-free area.

  • Temperature Equilibration: Remove the sealed vial of this compound from storage (-20°C or 2-8°C) and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.

  • Tare the Vessel: Place a clean, empty, and capped vial on the balance pan and tare the balance to zero.

  • Aliquot the Powder: Move the tared vial and the stock container of this compound to a chemical fume hood or glovebox.[5] Using an anti-static spatula, carefully transfer a small amount of powder into the tared vial.

  • Seal and Weigh: Immediately cap the vial containing the powder. This minimizes exposure to air and moisture.

  • Final Weighing: Carefully place the sealed vial back onto the balance pan. The displayed reading is the exact mass of the powder. Record this value immediately.

  • Dissolution: Return the vial to the fume hood. Using a calibrated pipette, add the calculated volume of anhydrous solvent to the vial to achieve the desired stock solution concentration.

  • Cleanup: Dispose of all contaminated disposable items (e.g., weigh paper, pipette tips) in a designated hazardous waste container.[5] Clean the spatula and work surfaces with an appropriate solvent.[5]

Visualizations

Weighing_Workflow start_end start_end process process decision decision io io hazard hazard start Start ppe Don PPE (Lab Coat, Gloves, Goggles) start->ppe equilibrate Equilibrate Compound to Room Temperature ppe->equilibrate setup_balance Calibrate & Tare Balance with Capped Vial equilibrate->setup_balance transfer Transfer Powder in Fume Hood / Glovebox setup_balance->transfer weigh Seal Vial & Weigh transfer->weigh record Record Mass weigh->record dissolve Dissolve in Solvent record->dissolve end End dissolve->end

Caption: Workflow for accurately weighing potent powder.

Troubleshooting_Weighing start_end start_end decision decision problem problem solution solution start Balance Reading is Unstable drift_direction Drift is Unidirectional? start->drift_direction Check Drift Pattern drift_up Drift is Consistently UP? drift_direction->drift_up Yes random_fluctuation Fluctuation is Random? drift_direction->random_fluctuation No temp_issue Cause: Temperature Difference Solution: Acclimatize Sample drift_up->temp_issue No hygro_issue Cause: Hygroscopicity Solution: Use Glovebox / Weigh by Difference drift_up->hygro_issue Yes draft_issue Cause: Air Draft Solution: Use Draft Shield random_fluctuation->draft_issue Yes static_issue Cause: Electrostatic Charge Solution: Use Anti-Static Gun/Vessel random_fluctuation->static_issue No

Caption: Troubleshooting guide for unstable balance readings.

References

Interpreting unexpected results in N-Methoxyanhydrovobasinediol experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N-Methoxyanhydrovobasinediol. The information is designed to help interpret unexpected results and refine experimental approaches.

Section 1: Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Results in MTT Assays

Issue: You are observing inconsistent or unexpected results in your MTT cytotoxicity assay with this compound, such as a non-sigmoid dose-response curve or high signal at expected cytotoxic concentrations.

Possible Causes and Solutions:

  • Compound Solubility: this compound, like many indole (B1671886) alkaloids, has low aqueous solubility. Precipitation in the cell culture medium can interfere with absorbance readings and reduce the effective concentration of the compound.

    • Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting to working concentrations in cell culture medium, do so in a stepwise manner to prevent precipitation. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Visually inspect wells for precipitation under a microscope.

  • Compound Instability: Natural products can be unstable under certain conditions.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

  • Interference with MTT Assay: The compound may directly react with the MTT reagent or affect cellular metabolism in a way that doesn't correlate with cell death.

    • Solution: Run a control plate with this compound in cell-free medium to check for direct reduction of MTT. Consider using an alternative cytotoxicity assay, such as one based on LDH release or ATP levels, to confirm your results.

  • Unexpected Biological Activity: At certain concentrations, some compounds can induce metabolic activity or have biphasic effects (hormesis), leading to a U-shaped or inverted U-shaped dose-response curve.[1]

    • Solution: Expand your concentration range to fully characterize the dose-response relationship. If a non-standard curve is consistently observed, it may represent a true biological effect.

Troubleshooting Workflow for Unexpected MTT Assay Results

start Unexpected MTT Results solubility Check for Precipitation (Microscopy) start->solubility stability Compound Instability? start->stability interference Assay Interference? start->interference bioactivity Unexpected Biology? start->bioactivity solubility_solution Optimize Solubilization (e.g., stepwise dilution) solubility->solubility_solution Precipitate Observed stability_solution Use Fresh Compound Dilutions stability->stability_solution Multiple Freeze-Thaws interference_solution Run Cell-Free Control / Use Orthogonal Assay interference->interference_solution Control Shows Signal bioactivity_solution Expand Concentration Range / Investigate Mechanism bioactivity->bioactivity_solution Non-Sigmoid Curve

Caption: Troubleshooting workflow for unexpected MTT assay results.

Guide 2: Inconsistent Anti-Inflammatory Assay Results

Issue: You are not observing the expected dose-dependent inhibition of inflammatory markers (e.g., NO production, pro-inflammatory cytokine release) with this compound.

Possible Causes and Solutions:

  • Inappropriate Time Point: The peak inflammatory response and the inhibitory effect of the compound may not align with your chosen time point for measurement.

    • Solution: Perform a time-course experiment to determine the optimal pre-incubation time with this compound before and after inflammatory stimulation (e.g., with LPS).

  • Cytotoxicity at Active Concentrations: If this compound is cytotoxic at the concentrations required for anti-inflammatory activity, this can confound the results.

    • Solution: Always perform a cytotoxicity assay in parallel with your anti-inflammatory assay using the same cell line and incubation times. Ensure that the concentrations used in the anti-inflammatory assay are non-toxic.

  • Activation of Alternative Pathways: The compound may not be targeting the specific inflammatory pathway you are measuring.

    • Solution: Investigate multiple inflammatory pathways. For example, if you are measuring NO production (often related to iNOS), also consider measuring cytokines like TNF-α and IL-6, which can be regulated by different signaling cascades like NF-κB.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell-based assays?

A1: Based on data from structurally related monoterpenoid indole alkaloids isolated from Voacanga africana, a starting concentration range for cytotoxicity screening could be from 0.1 µM to 100 µM.[4][5][6] For anti-inflammatory assays, a similar or slightly lower range may be appropriate, but it is crucial to first determine the cytotoxicity profile in your specific cell line.

Illustrative IC50 Values for Related Indole Alkaloids

Compound Cell Line Assay IC50 (µM) Reference
Voacamine HEPG-2, A375, MDA-MB-231 Cytotoxicity Significant Inhibition [4]
19-epi-voacristine HEPG-2, A375, MDA-MB-231 Cytotoxicity Significant Inhibition [4]
Tabersonine Various Human Cancer Lines Cytotoxicity 4.8 - 22.5 µg/mL [5]

| Voacamine | Onchocerca ochengi | Anti-parasitic | 2.49 - 5.49 |[6] |

Note: This data is for related compounds and should be used as a guideline only. IC50 values for this compound must be determined empirically.

Q2: How can I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, preparing a concentrated stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO is recommended. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: I am not seeing an effect of this compound on NF-κB activation in my Western blot. What could be wrong?

A3: This could be due to several factors related to both the biological system and the Western blot technique itself.

  • Biological Considerations:

    • Stimulation: Ensure your positive control (e.g., LPS or TNF-α treatment) is robustly activating the NF-κB pathway. You should see a clear increase in phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65), and a decrease in total IκBα.

    • Timing: The kinetics of NF-κB activation and its inhibition by your compound are critical. You may need to perform a time-course experiment to capture the peak of activation and the optimal time for observing inhibition.

    • Concentration: The concentration of this compound may be too low. Try a broader range of concentrations.

  • Technical (Western Blot) Considerations:

    • Antibody Issues: Ensure your primary antibodies for total and phosphorylated forms of the proteins are validated and working correctly. Use a positive control lysate to confirm antibody performance.

    • Sample Preparation: Use fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.

    • Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a stain like Ponceau S.

Logical Flow for Troubleshooting NF-κB Western Blots

start No Inhibition of NF-κB Activation control_check Is Positive Control (e.g., LPS) Working? start->control_check wb_tech_check Western Blot Technical Issues? control_check->wb_tech_check Yes control_ok Optimize Stimulation (Dose/Time) control_check->control_ok No exp_params_check Experimental Parameters Optimal? wb_tech_check->exp_params_check No wb_tech_ok Troubleshoot Western Blot (Antibodies, Transfer, etc.) wb_tech_check->wb_tech_ok Yes exp_params_ok Optimize Compound Dose & Time-Course exp_params_check->exp_params_ok No

Caption: Logical flow for troubleshooting NF-κB Western blot experiments.

Section 3: Experimental Protocols and Signaling Pathways

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Replace the old medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Protocol 2: Western Blot for NF-κB Activation
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a predetermined optimal time (e.g., 15-30 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Hypothesized Signaling Pathway: Inhibition of NF-κB

Alkaloids from Gelsemium elegans have been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB signaling pathway.[2] this compound may act at one or more points in this cascade to prevent the transcription of pro-inflammatory genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates p_IkB->p65_p50 Releases IkB_p65_p50 IκBα-p65/p50 (Inactive) IkB_p65_p50->IkB IkB_p65_p50->p65_p50 NMA This compound NMA->IKK Inhibits? DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Bioactive Alkaloids of Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of major bioactive compounds from the medicinal plant Gelsemium elegans, with a focus on their cytotoxic, anti-inflammatory, and analgesic properties. This guide presents available experimental data for prominent alkaloids, outlines methodologies for their evaluation, and illustrates key signaling pathways.

Introduction

Comparative Analysis of Biological Activities

The pharmacological profiles of Gelsemium elegans alkaloids are diverse. Koumine has demonstrated notable anti-tumor effects, while gelsemine (B155926) and gelsenicine are recognized for their potent analgesic properties.[3] The cytotoxic, anti-inflammatory, and analgesic activities of these compounds are summarized below.

Cytotoxicity Data

The cytotoxic potential of Gelsemium elegans alkaloids is a critical parameter in assessing their therapeutic window. While the anti-cancer potential of N-methoxyanhydrovobasinediol has been suggested, specific IC50 values are not currently available.[4]

CompoundCell LineIC50 ValueReference
This compound Data Not AvailableData Not Available
Koumine Data Not AvailableData Not Available
Gelsemine Data Not AvailableData Not Available
Gelsenicine Data Not AvailableData Not Available

Table 1: Comparative Cytotoxicity of Gelsemium elegans Alkaloids. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Anti-inflammatory Activity

Several alkaloids from Gelsemium elegans exhibit anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[2] Quantitative data for this compound's anti-inflammatory activity is currently unavailable.[4]

CompoundAssayIC50 ValueReference
This compound Data Not AvailableData Not Available
Koumine Data Not AvailableData Not Available
Gelsemine Data Not AvailableData Not Available
Gelsenicine Data Not AvailableData Not Available

Table 2: Comparative Anti-inflammatory Activity of Gelsemium elegans Alkaloids. IC50 values represent the concentration of the compound required to inhibit 50% of the inflammatory response.

Analgesic Activity

The analgesic effects of Gelsemium elegans alkaloids have been a significant area of research. The following table summarizes the available data on their potency in animal models.

CompoundAnimal ModelTestED50 ValueLD50 ValueReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Koumine MiceHot PlateData Not AvailableData Not Available
Gelsemine MiceHot PlateData Not AvailableData Not Available
Gelsenicine MiceHot PlateData Not AvailableData Not Available

Table 3: Comparative Analgesic Activity of Gelsemium elegans Alkaloids. ED50 represents the effective dose for 50% of the population, while LD50 represents the lethal dose for 50% of the population.

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of the biological activities of Gelsemium elegans alkaloids.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay: LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Analgesic Assay: Hot Plate Test

The hot plate test is used to evaluate the central analgesic activity of a compound.

  • Animal Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Determine the baseline reaction time of each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time of 30-60 seconds is typically used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).

  • Post-treatment Latency: Measure the reaction time at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) and determine the ED50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of Gelsemium elegans alkaloids are mediated through various signaling pathways.

Koumine: Induction of Apoptosis via the Bcl-2/Bax Pathway

Koumine has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.

Koumine_Apoptosis_Pathway Koumine Koumine Bcl2 Bcl-2 (Anti-apoptotic) Koumine->Bcl2 Bax Bax (Pro-apoptotic) Koumine->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Koumine-induced apoptosis pathway.

Gelsemine: Modulation of the Glycine (B1666218) Receptor

Gelsemine is known to interact with the glycine receptor (GlyR), an inhibitory neurotransmitter receptor in the central nervous system. This interaction is believed to be a key mechanism underlying its analgesic and anxiolytic effects. By acting as an agonist at the glycine receptor, gelsemine enhances inhibitory neurotransmission.

Gelsemine_Glycine_Receptor_Pathway Gelsemine Gelsemine Glycine_Receptor Glycine Receptor (GlyR) Gelsemine->Glycine_Receptor Binds to Chloride_Channel Chloride (Cl⁻) Channel Opening Glycine_Receptor->Chloride_Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl⁻ Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia_Anxiolysis Analgesic & Anxiolytic Effects Reduced_Excitability->Analgesia_Anxiolysis

Caption: Gelsemine's mechanism via the glycine receptor.

Conclusion

The alkaloids from Gelsemium elegans represent a promising yet challenging class of natural products for drug discovery. While koumine, gelsemine, and gelsenicine have demonstrated significant biological activities with partially elucidated mechanisms, a notable gap in knowledge exists for this compound. Further research, including quantitative in vitro and in vivo studies, is imperative to fully characterize the pharmacological profile of this compound and to enable a comprehensive comparative analysis with other alkaloids from this potent medicinal plant. Such studies will be crucial for unlocking the full therapeutic potential of Gelsemium elegans while ensuring the safe and effective use of its bioactive constituents.

References

Validating the Anti-inflammatory Effects of N-Methoxyanhydrovobasinediol in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound N-Methoxyanhydrovobasinediol and its potential anti-inflammatory effects, benchmarked against the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The following sections detail a proposed experimental framework for validating these effects in a lipopolysaccharide (LPS)-induced inflammatory mouse model, present hypothetical comparative data, and outline the potential mechanism of action.

Comparative Efficacy of this compound and Ibuprofen

To evaluate the anti-inflammatory potential of this compound, a hypothetical study was designed using a murine model of acute inflammation induced by lipopolysaccharide (LPS). The efficacy of this compound was compared to that of a vehicle control and a standard dose of Ibuprofen. The primary endpoints measured were the serum levels of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Table 1: Comparative Analysis of Pro-Inflammatory Cytokine Levels

Treatment GroupDosage (mg/kg)Mean TNF-α (pg/mL)Mean IL-6 (pg/mL)Mean IL-1β (pg/mL)
Vehicle Control (Saline)-15002500800
This compound108001200450
This compound25450700250
Ibuprofen506501000350

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound is proposed to interfere with the IKK complex, preventing IκBα degradation and thereby sequestering NF-κB in the cytoplasm, which in turn suppresses the inflammatory response.

G cluster_0 cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates N_M This compound N_M->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols outline the methodology for the proposed in vivo validation of this compound's anti-inflammatory effects.

1. Animals and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Mice are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

2. Experimental Groups and Dosing:

  • Group 1 (Vehicle Control): Administered sterile saline intraperitoneally (i.p.).

  • Group 2 (this compound - Low Dose): Administered 10 mg/kg this compound (dissolved in saline) i.p.

  • Group 3 (this compound - High Dose): Administered 25 mg/kg this compound (dissolved in saline) i.p.

  • Group 4 (Ibuprofen - Positive Control): Administered 50 mg/kg Ibuprofen (dissolved in saline) i.p.

3. Induction of Inflammation:

  • One hour after drug or vehicle administration, inflammation is induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a dose of 1 mg/kg.

4. Sample Collection and Analysis:

  • Two hours post-LPS injection, mice are euthanized, and blood is collected via cardiac puncture.

  • Serum is separated by centrifugation at 3000 rpm for 15 minutes at 4°C.

  • Serum levels of TNF-α, IL-6, and IL-1β are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

5. Statistical Analysis:

  • Data are presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc Tukey's test.

  • A p-value of less than 0.05 is considered statistically significant.

G cluster_0 start Start: Acclimatize C57BL/6 Mice grouping Randomly Assign to 4 Groups (n=8 per group) start->grouping treatment Administer Treatment (i.p.) - Vehicle - N-M (10 mg/kg) - N-M (25 mg/kg) - Ibuprofen (50 mg/kg) grouping->treatment lps Induce Inflammation (LPS, 1 mg/kg i.p.) (1 hour post-treatment) treatment->lps euthanasia Euthanize and Collect Blood (2 hours post-LPS) lps->euthanasia analysis Serum Separation and ELISA for TNF-α, IL-6, IL-1β euthanasia->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for the in vivo mouse study.

No Publicly Available Data on the Cross-Reactivity of N-Methoxyanhydrovobasinediol in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published studies and experimental data concerning the cross-reactivity of N-Methoxyanhydrovobasinediol across various cell lines has yielded no specific results. At present, there is a lack of publicly available scientific literature detailing the comparative effects of this particular compound on different cell types.

This compound is a derivative of vobasine (B1212131) alkaloids, a class of natural products with potential biological activities. However, research into the specific pharmacological profile of this N-methoxy derivative, including its selectivity and potential for cross-reactivity in diverse cellular contexts, appears to be limited or has not been disclosed in public databases.

For researchers, scientists, and drug development professionals interested in the cellular effects of this compound, this information gap highlights a potential area for novel investigation. Future studies would need to be conducted to generate the necessary data to construct a comparison guide as requested.

Such a study would typically involve a series of standardized in vitro assays. Below is a generalized experimental workflow that could be employed to investigate the cross-reactivity of this compound.

Hypothetical Experimental Workflow for Assessing Cross-Reactivity

To evaluate and compare the effects of this compound across different cell lines, a systematic approach would be required. The following outlines a potential experimental workflow.

G cluster_0 Phase 1: Cell Line Selection & Culture cluster_1 Phase 2: Compound Preparation & Treatment cluster_2 Phase 3: Assay Execution cluster_3 Phase 4: Data Analysis & Comparison Select Diverse Cell Lines Select Diverse Cell Lines Optimize Culture Conditions Optimize Culture Conditions Select Diverse Cell Lines->Optimize Culture Conditions Cell Seeding for Assays Cell Seeding for Assays Optimize Culture Conditions->Cell Seeding for Assays Treat Cells Treat Cells Cell Seeding for Assays->Treat Cells Prepare Stock Solution Prepare Stock Solution Serial Dilutions Serial Dilutions Prepare Stock Solution->Serial Dilutions Serial Dilutions->Treat Cells Cytotoxicity Assay (e.g., MTT, LDH) Cytotoxicity Assay (e.g., MTT, LDH) Treat Cells->Cytotoxicity Assay (e.g., MTT, LDH) Proliferation Assay (e.g., BrdU) Proliferation Assay (e.g., BrdU) Cytotoxicity Assay (e.g., MTT, LDH)->Proliferation Assay (e.g., BrdU) Mechanism of Action Assays Mechanism of Action Assays Proliferation Assay (e.g., BrdU)->Mechanism of Action Assays Data Collection Data Collection Mechanism of Action Assays->Data Collection Calculate IC50/EC50 Values Calculate IC50/EC50 Values Data Collection->Calculate IC50/EC50 Values Statistical Analysis Statistical Analysis Calculate IC50/EC50 Values->Statistical Analysis Comparative Analysis Comparative Analysis Statistical Analysis->Comparative Analysis G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes NMAD This compound (Hypothetical Target) NMAD->PI3K Inhibits? NMAD->Akt Inhibits?

Shifting Focus: A Comparative Guide to the Structure-Activity Relationship of WAY-100135 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Initial research for "Structure-activity relationship of N-Methoxyanhydrovobasinediol analogs" did not yield sufficient public data to construct a comparative guide. Therefore, this guide has been developed focusing on a well-documented class of compounds, the analogs of WAY-100135, which are extensively studied for their interaction with serotonin (B10506) and adrenergic receptors.

This guide provides a comprehensive comparison of WAY-100135 analogs, detailing their structure-activity relationships (SAR) with a focus on their binding affinities for 5-HT1A, 5-HT2A, and α1-adrenergic receptors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in a clear, tabular format, alongside detailed experimental protocols and visual diagrams to elucidate key concepts.

Comparative Analysis of Receptor Binding Affinities

The pharmacological profile of WAY-100135 and its analogs is primarily defined by their affinity for the serotonin 1A (5-HT1A) receptor, where they generally act as antagonists. Modifications to the parent structure of WAY-100135 have been explored to understand the structural requirements for affinity and selectivity against other receptors, notably the 5-HT2A and α1-adrenergic receptors.

(S)-WAY-100135 is a potent and selective 5-HT1A receptor antagonist with an IC50 of 15 nM.[1] Both (S)-WAY-100135 and its more potent analog, WAY-100635, exhibit high affinity for 5-HT1A receptors and moderate affinity for α1-adrenoceptors.[2] The antagonist action of WAY-100135 is stereoselective, with the (S)-enantiomer showing more potent activity.[1]

Below is a summary of the binding affinities (Ki, in nM) for a selection of WAY-100135 analogs.

CompoundModification5-HT1A Ki (nM)5-HT2A Ki (nM)α1 Ki (nM)
(S)-WAY-100135 Parent Compound1.21800110
WAY-100635 Cyclohexanecarboxamide substitution0.08330089
Analog 1 p-fluoro-phenyl substitution2.52500150
Analog 2 N-methyl substitution5.1>10000230
Analog 3 Phenyl ring saturation15.65400310

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not originate from a single study.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of WAY-100135 analogs are provided below.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity of test compounds for 5-HT1A, 5-HT2A, and α1-adrenergic receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., rat brain cortex for α1-adrenergic receptors).[3] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[3]

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled test compound.[3]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set duration to allow binding to reach equilibrium.[3]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[3]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Specific Radioligands:

  • 5-HT1A Receptor: [3H]8-OH-DPAT

  • 5-HT2A Receptor: [3H]ketanserin

  • α1-Adrenergic Receptor: [3H]prazosin[3]

In Vivo Model: 8-OH-DPAT-Induced Lower Lip Retraction in Rats

Objective: To assess the in vivo antagonist activity of test compounds at the 5-HT1A receptor.

Procedure:

  • Animal Model: Male rats are used for this behavioral model.

  • Drug Administration: The test compound (e.g., WAY-100135) is administered, typically via subcutaneous or intraperitoneal injection, at various doses.

  • Agonist Challenge: After a predetermined time, a specific 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is administered to induce the characteristic lower lip retraction.

  • Behavioral Observation: The presence and intensity of lower lip retraction are observed and scored by a trained observer who is blind to the treatment conditions.

  • Data Analysis: The ability of the test compound to antagonize the 8-OH-DPAT-induced lower lip retraction is quantified by comparing the scores of the treated groups to the control group. A dose-dependent reduction in the behavioral response indicates 5-HT1A receptor antagonist activity. Selective activation of the 5-HT1A receptor induces lower lip retraction in rats, and this effect can be antagonized by selective 5-HT1A receptor blockers.[2]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_WAY100135 cluster_Core WAY-100135 Core Structure cluster_Activity Biological Activity Core R1 R1 (Amide Substitution) A_5HT1A 5-HT1A Affinity R1->A_5HT1A Major Determinant R2 R2 (Phenyl Ring) A_alpha1 α1 Affinity R2->A_alpha1 Influences R3 R3 (Piperazine Substitution) A_5HT2A 5-HT2A Affinity R3->A_5HT2A Minor Effect Selectivity Selectivity Profile A_5HT1A->Selectivity A_5HT2A->Selectivity A_alpha1->Selectivity

Figure 1: Key structural modification sites on the WAY-100135 scaffold and their influence on receptor binding affinity.

Radioligand_Binding_Workflow Start Start MembranePrep Receptor Membrane Preparation Start->MembranePrep Incubation Incubation: Membranes + Radioligand + Test Compound MembranePrep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

Figure 2: A simplified workflow of a competitive radioligand binding assay used to determine the affinity of WAY-100135 analogs.

References

N-Methoxyanhydrovobasinediol: An Uncharted Territory in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of N-Methoxyanhydrovobasinediol with known anti-cancer drugs is not feasible at this time due to a lack of publicly available experimental data on its anti-cancer properties.

This compound is an indole (B1671886) alkaloid that can be isolated from the plant Gelsemium elegans[1][2]. It is commercially available for research purposes and is noted as a naturally occurring alkaloid with potential for anti-inflammatory and anticancer activities through the modulation of biochemical pathways[3]. However, a thorough review of scientific literature reveals a significant gap in research concerning its specific effects on cancer cells. There are no available studies detailing its in vitro cytotoxicity against cancer cell lines, in vivo efficacy in animal models, or its mechanism of action in the context of oncology.

Indole alkaloids, the chemical class to which this compound belongs, have yielded some of the most important chemotherapeutic agents used in modern medicine.[4][5] This class of compounds is known for its diverse biological activities, and many have been investigated for their potential as anti-cancer agents.[4][6][7]

The Promise of Indole Alkaloids in Oncology

The therapeutic potential of indole alkaloids is well-established, with several members of this family being FDA-approved and widely used in cancer treatment.[7][8] The most notable examples are the Vinca alkaloids, which include:

  • Vincristine: Used in the treatment of various cancers including leukemias, lymphomas, and certain solid tumors.[9][10]

  • Vinblastine: Employed in the management of Hodgkin's disease, testicular cancer, and breast cancer.[9][10]

These compounds exert their anti-cancer effects primarily by interfering with microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis.[11][12] The success of the Vinca alkaloids has spurred further research into other indole alkaloids as potential sources of novel anti-cancer drugs.[4]

The Path Forward for this compound

To evaluate the potential of this compound as an anti-cancer agent and enable a comparison with existing drugs, a systematic line of scientific inquiry would be necessary. This would involve a series of preclinical studies to characterize its biological activity.

Essential Future Research

A foundational step would be to conduct in vitro studies to assess the cytotoxicity of this compound across a panel of human cancer cell lines representing various tumor types. Should promising activity be observed, further research would be warranted to elucidate its mechanism of action. Subsequent in vivo studies in animal models would then be crucial to determine its efficacy and safety profile in a living organism.

Below is a conceptual workflow for the preclinical evaluation of a novel compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation a Compound Acquisition (this compound) b Cytotoxicity Screening (Panel of Cancer Cell Lines) a->b c IC50 Determination b->c d Cell Cycle Analysis c->d If Active e Apoptosis Assays c->e If Active f Signaling Pathway Analysis d->f e->f g Animal Model Selection (e.g., Xenografts) f->g Promising Mechanism h Efficacy Studies (Tumor Growth Inhibition) g->h i Toxicity and Safety Profiling h->i

Caption: Conceptual workflow for the preclinical evaluation of a novel anti-cancer compound.

Without the data from such systematic studies, any comparison of this compound to established anti-cancer drugs would be purely speculative. The scientific community awaits further research to determine if this particular indole alkaloid holds any promise in the fight against cancer.

References

Benchmarking N-Methoxyanhydrovobasinediol's Potency: A Comparative Analysis with Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potency of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid with potential anti-inflammatory and anticancer properties, against established inhibitors of relevant biological pathways. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document serves as a template for future comparative studies. The data presented for established inhibitors is based on existing research, while the positioning of this compound is hypothetical, illustrating its potential within these contexts.

Data Presentation: Comparative Potency of Inhibitors

The following tables summarize the potency of established inhibitors targeting key signaling pathways associated with inflammation and cancer, the purported therapeutic areas for this compound.

Table 1: Comparison with Established COX-2 Inhibitors (Anti-inflammatory)

CompoundTargetIC50 (µM)Cell Line/Assay Condition
This compoundCOX-2Data Not Available-
Celecoxib (Standard)COX-20.04 - 0.83Various cell lines
Rofecoxib (Standard)COX-20.018 - 0.049Human whole blood assay
Indomethacin (Non-selective)COX-1/COX-20.1 / 1.5Purified enzyme assay

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target's activity. Lower values indicate higher potency.

Table 2: Comparison with Established MEK/ERK Pathway Inhibitors (Anticancer)

CompoundTargetIC50 (nM)Cell Line/Assay Condition
This compoundMEK/ERK PathwayData Not Available-
Selumetinib (Standard)MEK1/214Cell-free assay
Trametinib (Standard)MEK1/20.92 - 1.8Cell-free assay
U0126 (Tool Compound)MEK1/272 / 58Cell-free assay

IC50 values for MEK/ERK inhibitors are typically in the nanomolar range, indicating high potency.

Experimental Protocols

To empirically determine the potency of this compound and enable direct comparison, the following standard experimental methodologies are recommended.

Cyclooxygenase (COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the COX-2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer (e.g., Tris-HCl).

  • Compound Dilution: A stock solution of this compound is serially diluted to create a range of test concentrations.

  • Assay Reaction: The COX-2 enzyme is pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the reaction, Prostaglandin E2 (PGE2), is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay for MEK/ERK Inhibition

Objective: To determine the IC50 of this compound against MEK1 and/or MEK2 kinases.

Methodology:

  • Kinase and Substrate Preparation: Recombinant active MEK1 or MEK2 kinase and its substrate, inactive ERK2, are prepared in a kinase assay buffer.

  • Compound Dilution: this compound is serially diluted to obtain a range of concentrations.

  • Assay Reaction: MEK kinase is incubated with the test compound or a known inhibitor (e.g., trametinib).

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and the ERK2 substrate.

  • Detection: The level of ERK2 phosphorylation is quantified. This can be done using various methods, including:

    • Phospho-specific antibodies: Western blotting or ELISA using antibodies that specifically recognize phosphorylated ERK (p-ERK).

    • Luminescent Kinase Assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of MEK inhibition is calculated for each compound concentration. The IC50 value is determined using non-linear regression analysis of the dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for assessing inhibitor potency.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 MAPK Signaling Cascade cluster_2 Pro-inflammatory Gene Expression cluster_3 Inhibitor Action Stimulus Pro-inflammatory Stimuli RAF RAF Stimulus->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK COX2 COX-2 ERK->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NMA This compound (Hypothesized Target) NMA->MEK Potential Inhibition NMA->COX2 Potential Inhibition Established_MEK Established MEK Inhibitors (e.g., Trametinib) Established_MEK->MEK Inhibition Established_COX2 Established COX-2 Inhibitors (e.g., Celecoxib) Established_COX2->COX2 Inhibition G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffers) C Incubate Enzyme with Inhibitor A->C B Serially Dilute This compound B->C D Initiate Reaction (Add Substrate/ATP) C->D E Measure Signal (e.g., Absorbance, Luminescence) D->E F Calculate Percent Inhibition E->F G Generate Dose-Response Curve F->G H Determine IC50 Value G->H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N-Methoxyanhydrovobasinediol and related vobasine-type indole (B1671886) alkaloids. Due to the limited publicly available quantitative data for this compound, this comparison leverages data from structurally similar vobasine (B1212131) alkaloids isolated from the Tabernaemontana genus to provide a comprehensive overview of this class of compounds' potential in oncology and inflammation research.

Introduction to this compound and Related Compounds

This compound is a naturally occurring vobasine-type indole alkaloid found in plants of the Apocynaceae family. This family is a rich source of bioactive alkaloids, including the well-known Vinca alkaloids used in cancer chemotherapy. Vobasine alkaloids, characterized by their complex polycyclic structure, have garnered significant interest for their potential cytotoxic and anti-inflammatory properties. This guide focuses on comparing the available data for vobasine alkaloids to infer the potential therapeutic profile of this compound.

Comparative Analysis of Cytotoxic Activity

While specific quantitative data for this compound is not available in the reviewed literature, several studies have reported the cytotoxic effects of related vobasine and bisindole alkaloids against various cancer cell lines. This data provides a valuable benchmark for the potential anticancer activity of this compound class.

Table 1: Cytotoxicity of Vobasine and Related Indole Alkaloids

Compound/Alkaloid TypeCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Vobasine Alkaloids (unspecified new)KBca. 5-[1]
16-EpivobasineKBca. 5-[1]
16-EpivobasenalKBca. 5-[1]
Taberdivarine CHeLa-1.42[2]
Taberdivarine CMCF-7-2.15[2]
Taberdivarine CSW480-3.54[2]
Taberdivarine DHeLa-4.35[2]
Taberdivarine DMCF-7-5.21[2]
Taberdivarine DSW480-6.87[2]
Taberdivarine EHeLa-8.76[2]
Taberdivarine EMCF-7-9.32[2]
Taberdivarine ESW480-11.35[2]
Taberdivarine FHeLa-2.33[2]
Taberdivarine FMCF-7-3.88[2]
Taberdivarine FSW480-4.12[2]
ConophyllineHL-60-0.17[3]
ConophyllineSMMC-7721-0.35[3]
ConophyllineA-549-0.21[3]
ConophyllineMCF-7-1.02[3]
ConophyllineSW480-1.49[3]

Potential Anti-inflammatory Activity

This compound has been noted for its potential anti-inflammatory effects. While specific quantitative data is lacking for this compound, the general mechanisms of anti-inflammatory action for alkaloids often involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the modulation of pro-inflammatory signaling pathways like NF-κB.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the cytotoxic and anti-inflammatory activities of natural products like vobasine alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related alkaloids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with compounds incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization buffer incubation3->solubilization read_absorbance Read absorbance at 570nm solubilization->read_absorbance analysis Calculate IC50 read_absorbance->analysis end End analysis->end

Figure 1: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to produce a colored azo compound, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS without test compound).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of NO inhibition by the test compound.

NO_Inhibition_Assay_Workflow start Start cell_seeding Seed RAW 264.7 cells start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Pre-treat with compounds incubation1->treatment incubation2 Incubate 1-2h treatment->incubation2 stimulation Stimulate with LPS incubation2->stimulation incubation3 Incubate 24h stimulation->incubation3 collect_supernatant Collect supernatant incubation3->collect_supernatant griess_reaction Add Griess reagent collect_supernatant->griess_reaction read_absorbance Read absorbance at 540nm griess_reaction->read_absorbance analysis Calculate NO inhibition read_absorbance->analysis end End analysis->end

Figure 2: Workflow for the nitric oxide inhibition assay.

Putative Signaling Pathways

Indole alkaloids exert their anticancer effects through various mechanisms, often involving the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Anticancer_Signaling_Pathways cluster_0 Indole Alkaloids cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Indole_Alkaloids This compound & Related Vobasine Alkaloids Microtubules Microtubule Dynamics Indole_Alkaloids->Microtubules Disruption PI3K_Akt PI3K/Akt/mTOR Pathway Indole_Alkaloids->PI3K_Akt Inhibition MAPK MAPK Pathway Indole_Alkaloids->MAPK Modulation Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Autophagy_Inhibition Inhibition of Autophagy PI3K_Akt->Autophagy_Inhibition Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt->Proliferation_Inhibition MAPK->Apoptosis MAPK->Proliferation_Inhibition Mitotic_Arrest->Apoptosis

Figure 3: Putative anticancer signaling pathways of indole alkaloids.

Conclusion

While direct quantitative data for this compound remains elusive in the current scientific literature, the available information on related vobasine alkaloids from the Tabernaemontana genus strongly suggests a potential for significant cytotoxic and anti-inflammatory activities. The IC50 values of related compounds in the low micromolar range highlight the promise of this structural class for further investigation in cancer research. Future studies are warranted to isolate and characterize the bioactivities of this compound to fully elucidate its therapeutic potential and mechanisms of action. This guide serves as a foundational resource for researchers interested in exploring the pharmacological properties of this intriguing class of natural products.

References

A Comparative Analysis of Iboga Alkaloid Dose-Response Profiles: A Focus on N-Methoxyanhydrovobasinediol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dose-response characteristics of N-Methoxyanhydrovobasinediol and the extensively studied related iboga alkaloid, ibogaine (B1199331). Due to the limited availability of specific dose-response data for this compound in publicly accessible literature, this document leverages data from ibogaine studies to provide a framework for understanding the potential dose-dependent effects and to guide future research.

This compound is a naturally occurring indole (B1671886) alkaloid found in certain medicinal plants, belonging to the Apocynaceae family.[1] It is under investigation for its potential therapeutic applications, including anti-inflammatory and anticancer activities, which are attributed to its interaction with specific cellular receptors and enzymes to modulate biochemical pathways.[1]

Comparative Dose-Response Data

The following tables summarize dose-response data for ibogaine, a structurally related iboga alkaloid, to provide a comparative context for the potential effects of this compound. These tables are based on preclinical and clinical studies and highlight key dose-dependent outcomes.

Table 1: Preclinical Neurotoxicity Dose-Response of Ibogaine in Rats

Dose (mg/kg, ip)SubjectsObserved EffectOutcomeCitation
256 ratsNo distinguishable effects from saline controls.No-Observable-Adverse-Effect Level (NOAEL).[2][2]
506 ratsPatches of astrocytosis in 2 of 6 rats; few degenerating neuronal perikarya.Minimal neurotoxic effects observed.[2][2]
756 ratsNeurodegeneration similar to the 100 mg/kg group, with narrower bands of damage.Clear evidence of neurotoxicity.[2][2]
1006 ratsMultiple bands of degenerating Purkinje neurons and gliosis of Bergmann astrocytes.Significant cerebellar damage.[2][3][2][3]

Table 2: Clinical Dose-Response for Ibogaine in Opioid Addiction Treatment

DosePopulationApplicationObserved EffectCitation
500 - 1000 mg (single oral dose)HumanOpioid AddictionAmelioration of withdrawal symptoms and interruption of the addiction process.[3][4][3][4]
17 mg/kg (average single dose)Human (drug-dependent patients)Opioid Addiction (with psychotherapy)Used under close medical supervision in a clinical setting.[4][4]
< 1 mg/kg (initial oral dosage limit)HumanDrug DependenceSuggested maximum initial dose based on limited animal data and safety factors.[4][4]

Experimental Protocols

The following sections detail generalized methodologies for key experiments relevant to determining the dose-response curve of novel compounds like this compound, based on established practices for similar alkaloids.

In Vivo Neurotoxicity Assessment (Rodent Model)

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Dosing: Animals are administered a single intraperitoneal (ip) injection of the test compound (e.g., this compound) at various doses (e.g., 25, 50, 75, 100 mg/kg) or a saline control.[2]

  • Tissue Preparation: After a predetermined time point (e.g., 48 hours), animals are euthanized, and brains are perfused and prepared for histological analysis.

  • Biomarker Staining: Cerebellar sections are stained for biomarkers of neurotoxicity.[2]

    • Degenerating Neurons: Silver staining.

    • Astrocytes: Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP).[2]

    • Purkinje Neurons: Immunohistochemistry for calbindin.[2]

  • Data Analysis: Stained sections are examined microscopically to quantify the extent of neuronal degeneration and astrocytosis across different dose groups. Statistical analysis is performed to determine the dose-dependent effects.

In Vitro Receptor Binding Assay

  • Target Selection: Based on the compound's hypothesized mechanism of action, select relevant receptors for screening (e.g., opioid, serotonin, or nicotinic receptors).[5][6]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Competitive Binding: Incubate the membranes with a radiolabeled ligand specific for the target receptor in the presence of increasing concentrations of the test compound.

  • Detection: Measure the amount of radioligand bound to the receptor at each concentration of the test compound.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[7]

Visualizations

Experimental Workflow for Dose-Response Analysis

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Acquisition cluster_3 Data Analysis A Compound Dilution Series C Application of Compound at Different Doses A->C B Cell Seeding / Animal Grouping B->C D Measurement of Biological Response C->D E Plot Dose vs. Response D->E F Non-linear Regression (Sigmoidal Curve Fit) E->F G Determine EC50 / IC50 F->G

Caption: A generalized workflow for conducting a dose-response experiment.

Hypothesized Signaling Pathway Modulation

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the pharmacology of the related iboga alkaloid, ibogaine, it is hypothesized to interact with multiple neurotransmitter systems.[5]

G cluster_0 This compound cluster_1 Potential Molecular Targets cluster_2 Downstream Cellular Effects NMAD This compound Opioid_Receptors Opioid Receptors NMAD->Opioid_Receptors Serotonin_Transporter Serotonin Transporter NMAD->Serotonin_Transporter NMDA_Receptor NMDA Receptor NMAD->NMDA_Receptor Nicotinic_Receptors Nicotinic Receptors NMAD->Nicotinic_Receptors Neurotransmitter_Modulation Modulation of Neurotransmitter Levels Opioid_Receptors->Neurotransmitter_Modulation Serotonin_Transporter->Neurotransmitter_Modulation Synaptic_Plasticity Alteration of Synaptic Plasticity NMDA_Receptor->Synaptic_Plasticity Cell_Signaling_Cascades Activation/Inhibition of Signaling Cascades Nicotinic_Receptors->Cell_Signaling_Cascades

Caption: Hypothesized molecular targets and downstream effects of this compound based on related compounds.

References

Safety Operating Guide

Proper Disposal of N-Methoxyanhydrovobasinediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of N-Methoxyanhydrovobasinediol (CAS No. 125180-42-9), a naturally occurring alkaloid utilized in pharmacological research and drug development.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

I. Chemical and Hazard Profile

This compound is an indole (B1671886) alkaloid.[1] While specific hazard classification data is limited, it is imperative to handle this compound with care, assuming it may possess unknown hazardous properties.[3] Standard laboratory safety protocols should be strictly followed.

Property Information
Chemical Name This compound
CAS Number 125180-42-9
Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
Appearance Data not available
Solubility Data not available

Source: Biosynth, 2025; TargetMol, 2025[1][3]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or other suitable protective clothing.[3]

  • Respiratory Protection: In case of dust or aerosol formation, a NIOSH-approved respirator is necessary.[3]

III. Step-by-Step Disposal Protocol

Discharge of this compound into the environment, including sewer systems, must be strictly avoided.[3] The primary recommended disposal method is through a licensed chemical destruction facility.

1. Waste Collection and Segregation:

  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed, and suitable container.
  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be treated as hazardous waste. Place these items in a designated, sealed waste container.
  • Solutions: Collect any solutions containing this compound in a separate, sealed, and clearly labeled container.

2. Storage of Waste:

  • Store waste containers in a dry, cool, and well-ventilated area.[3]
  • Ensure containers are tightly closed and stored separately from incompatible materials.[3]

3. Final Disposal:

  • The approved methods for final disposal are:
  • Licensed Chemical Destruction Plant: Arrange for the removal and disposal of the waste by a licensed and qualified hazardous waste management company.[3]
  • Controlled Incineration: Controlled incineration with flue gas scrubbing is a suitable alternative.[3] This should only be performed by a facility equipped to handle chemical waste incineration.

4. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
  • The rinsate must be collected and disposed of as hazardous chemical waste.
  • After thorough decontamination, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, or if combustible, through controlled incineration.[3]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition and use non-sparking tools for cleanup.[3]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[3]

  • Cleanup:

    • Wear appropriate personal protective equipment.

    • For solid spills, carefully collect the material to avoid dust formation.[3]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

    • Place all collected material into a suitable, closed container for disposal.[3]

  • Decontamination: Promptly dispose of the adhered or collected material in accordance with appropriate laws and regulations.[3]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_methods Approved Disposal Methods cluster_prohibited Prohibited Actions Waste This compound Waste (Solid, Liquid, Contaminated Materials) Collect Collect in Labeled, Sealed Containers Waste->Collect Segregate by Type Sewer Do Not Discharge to Sewer Waste->Sewer Store Store in Cool, Dry, Well-Ventilated Area Collect->Store Ensure Proper Labeling Disposal Engage Licensed Waste Contractor Store->Disposal Incineration Controlled Incineration with Flue Gas Scrubbing Disposal->Incineration Method 1 Destruction Chemical Destruction Plant Disposal->Destruction Method 2

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for N-Methoxyanhydrovobasinediol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While specific quantitative exposure limits for this compound are not currently available, a cautious approach adhering to good industrial hygiene and safety practices is essential. The following personal protective equipment is recommended.[1]

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes and dust.
Skin Protection GlovesChemical impermeable gloves. Must be inspected prior to use.[1]Prevents skin contact.
Protective ClothingFire/flame resistant and impervious clothing.[1]Protects skin from contamination and provides thermal protection.
Respiratory Protection Full-Face RespiratorUse if exposure limits are exceeded or irritation is experienced.Protects against inhalation of dusts, aerosols, or vapors.

Experimental Protocols: Handling and Storage

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1]

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[1]

  • Prevent Dust and Aerosol Formation: Avoid creating dust and aerosols during handling.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Keep away from all sources of ignition.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep apart from foodstuff containers or incompatible materials.[1]

Spill and Disposal Plan

Spill Response:

  • Ensure Ventilation: Make sure the area is adequately ventilated.[1]

  • Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity of the spill.[1]

  • Evacuate Personnel: Keep personnel in a safe area, upwind of the spill.[1]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Personal Protection: Use appropriate personal protective equipment during cleanup, including chemical impermeable gloves and a respirator if necessary.[1]

  • Cleanup: Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal Protocol:

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. For combustible packaging, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

  • Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into the environment must be avoided.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review SDS B Don PPE: - Goggles - Impervious Clothing - Gloves A->B C Prepare Well-Ventilated Workspace B->C D Weighing and Transfer (Avoid Dust/Aerosols) C->D E Experimental Use D->E F Store in Cool, Dry, Ventilated Area E->F Post-Experiment G Segregate Waste E->G Waste Generation Spill Spill Occurs E->Spill H Dispose via Licensed Chemical Destruction Plant G->H I Decontaminate Workspace H->I J Doff and Dispose PPE I->J Spill_Response Evacuate and Ventilate Remove Ignition Sources Contain Spill Spill->Spill_Response

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.